Fmoc-Glu-OMe-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19NO6 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-yloxycarbonylamino)-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C20H19NO6/c1-26-19(24)16(10-11-17(22)23)21-20(25)27-18-14-8-4-2-6-12(14)13-7-3-5-9-15(13)18/h2-9,16,18H,10-11H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
WXWYTQCVBBHBSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Glu(OMe)-OH for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Glu(OMe)-OH, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-methyl ester, is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry.[1][2][3] Its unique structural features make it an indispensable building block for the synthesis of complex peptides and peptidomimetics, which are critical in drug discovery, therapeutic development, and various biomedical research applications.[4][5] This guide provides a comprehensive overview of its properties, applications, and the technical protocols for its use.
Core Properties and Specifications
Fmoc-Glu(OMe)-OH is a white to off-white solid, characterized by the presence of a base-labile Fmoc protecting group on the alpha-amino group and a methyl ester protecting the side-chain gamma-carboxyl group.[1][6] This strategic protection scheme is central to its utility in solid-phase peptide synthesis (SPPS).[1][5]
Physicochemical and Handling Data
| Property | Value | References |
| CAS Number | 145038-50-2 | [1][2][3][7] |
| Molecular Formula | C21H21NO6 | [2][3][7] |
| Molecular Weight | 383.39 g/mol | [2][6][8] |
| Appearance | White to off-white solid | [1][6] |
| Purity | ≥97% to >99% (HPLC) | [5][6][8] |
| Storage Temperature | 2-8°C or -20°C for long-term storage | [2][6][7] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [6] |
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Glu(OMe)-OH is as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis.[1][5] The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, typically with piperidine.[9][10] This allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[10]
The methyl ester on the gamma-carboxyl group of the glutamic acid side chain serves as a permanent protecting group throughout the synthesis. This prevents the side chain from participating in unwanted reactions during peptide elongation. This protection strategy is crucial for ensuring the synthesis of peptides with the correct sequence and high purity.[1]
Logical Workflow of Fmoc-SPPS
The following diagram illustrates the iterative cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Peptide Coupling using Fmoc-Glu(OMe)-OH
This protocol outlines a standard procedure for coupling Fmoc-Glu(OMe)-OH to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-Glu(OMe)-OH
-
Resin with N-terminally deprotected peptide
-
Coupling/Activating agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and then DMF (2-3 times) to remove residual piperidine.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents relative to resin loading) and an equivalent amount of HBTU/HATU in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (3-5 times), DCM (2-3 times), and Isopropanol (2-3 times) to remove unreacted reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates successful and complete coupling.
-
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Chemical Structure and Protecting Groups
The functionality of Fmoc-Glu(OMe)-OH in SPPS is dictated by its protecting groups. The diagram below highlights the key components of the molecule.
Applications in Research and Development
The incorporation of glutamic acid is critical for the function of many biologically active peptides. Fmoc-Glu(OMe)-OH is therefore a key reagent in:
-
Drug Discovery: Synthesizing peptide-based drug candidates for a wide range of therapeutic areas, including oncology, metabolic disorders, and infectious diseases.[4]
-
Structural Biology: Creating peptides to study protein-protein interactions, enzyme mechanisms, and protein folding.[4]
-
Bioconjugation: Serving as a building block in the synthesis of peptides that will be linked to other molecules, such as antibodies or imaging agents, for targeted drug delivery and diagnostics.[5]
-
Biomaterials: Developing peptide-based hydrogels and scaffolds for tissue engineering and regenerative medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fmoc-Glu(OMe)-OH, 145038-50-2 | BroadPharm [broadpharm.com]
- 8. scbt.com [scbt.com]
- 9. nbinno.com [nbinno.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Fmoc-Glu(OMe)-OH (CAS 145038-50-2): A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Fmoc-Glu(OMe)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and discusses its role in the synthesis of therapeutic peptides.
Core Compound Data
Fmoc-Glu(OMe)-OH, with the systematic name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid, is a derivative of L-glutamic acid.[1] The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the γ-carboxyl group of the side chain is protected as a methyl ester (OMe).[2] This strategic protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain.[2][3]
Physicochemical Properties
A summary of the key quantitative data for Fmoc-Glu(OMe)-OH is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 145038-50-2 | [2] |
| Molecular Formula | C₂₁H₂₁NO₆ | [2] |
| Molecular Weight | 383.39 g/mol | [2] |
| Appearance | White to off-white powder/solid | [2] |
| Purity | ≥97% (typically by HPLC) | [1] |
| Melting Point | 110 - 120 °C | [2] |
| Solubility | Soluble in DMF, DCM | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
Chemical Structure
The chemical structure of Fmoc-Glu(OMe)-OH is characterized by the presence of the bulky Fmoc protecting group attached to the alpha-amino group of L-glutamic acid, with the side-chain carboxyl group esterified with a methyl group.
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Glu(OMe)-OH is a key reagent in Fmoc-based SPPS, a cornerstone technique for the chemical synthesis of peptides.[3][4] The Fmoc group provides temporary protection of the N-terminal amine, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][4] The methyl ester protecting the γ-carboxyl group of the glutamic acid side chain is stable to these basic conditions, thus preventing unwanted side reactions at this position during peptide chain elongation.[2] This orthogonality of protecting groups is a critical principle in modern peptide synthesis.[4]
The use of the γ-methyl ester offers a different deprotection strategy compared to the more common tert-butyl (OtBu) ester. While the OtBu group is removed with strong acid during the final cleavage of the peptide from the resin, the methyl ester can be cleaved under milder conditions if required, or it may be retained in the final peptide to modify its properties.
Experimental Protocols
The following sections provide a detailed, representative methodology for the incorporation of Fmoc-Glu(OMe)-OH into a peptide sequence using manual Fmoc-SPPS.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-Glu(OMe)-OH
-
Other required Fmoc-protected amino acids
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
HPLC grade water and acetonitrile
-
Glacial acetic acid
Step-by-Step Synthesis Protocol
This protocol outlines the key steps for the incorporation of Fmoc-Glu(OMe)-OH into a peptide chain on a solid support.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the resin for 5-10 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Glu(OMe)-OH:
- In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents relative to the resin loading) and an activating agent such as OxymaPure (3-5 equivalents) in DMF.
- Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
- Add the activated Fmoc-Glu(OMe)-OH solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Capping (Optional):
- To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-30 minutes.
- Wash the resin with DMF.
5. Chain Elongation:
- Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.
6. Final Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail, for example, 95% TFA, 2.5% TIS, and 2.5% water. The exact composition may vary depending on the peptide sequence.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
7. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of TFA or acetic acid).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Visualization of the SPPS Workflow
The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process, highlighting the key steps of deprotection and coupling.
Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.
Potential Side Reactions
While Fmoc-SPPS is a robust method, researchers should be aware of potential side reactions, particularly those involving glutamic acid. One common issue is the formation of pyroglutamate at the N-terminus if glutamic acid is the N-terminal residue. Additionally, aspartimide formation can occur with aspartic acid residues under basic conditions, and while less common with glutamic acid, it is a possibility to consider.[4] The choice of protecting group for the glutamic acid side chain can influence the propensity for these and other side reactions. The methyl ester of Fmoc-Glu(OMe)-OH is generally considered stable under standard Fmoc-SPPS conditions.
Conclusion
Fmoc-Glu(OMe)-OH is an essential building block for the synthesis of peptides for research and therapeutic applications. Its unique protection scheme allows for its efficient incorporation into growing peptide chains using well-established solid-phase methodologies. A thorough understanding of its properties and the experimental protocols for its use, as outlined in this guide, is crucial for the successful synthesis of high-purity peptides. Careful consideration of potential side reactions and optimization of reaction conditions will ensure the highest possible yield and purity of the final peptide product.
References
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the properties, applications, and handling of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-methyl ester (Fmoc-Glu(OMe)-OH). This derivative of L-glutamic acid is a critical building block in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides for research, diagnostics, and therapeutic development.
Core Properties
Fmoc-Glu(OMe)-OH is a white powder that is widely utilized in peptide synthesis.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the alpha-amino functionality, which is essential for the stepwise construction of peptide chains.[2] The gamma-methyl ester serves to protect the side-chain carboxylic acid, preventing unwanted side reactions during the coupling process.[2]
Physicochemical Data
| Property | Value | Reference |
| Synonyms | Fmoc-L-Glu(OMe)-OH, Fmoc-L-glutamic acid 5-methyl ester | [1] |
| CAS Number | 145038-50-2 | [1][2] |
| Molecular Formula | C21H21NO6 | [1] |
| Molecular Weight | 383.36 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | 110 - 120 °C | [1] |
| Optical Rotation | [a]D20 = -10 ± 2 ° (c=2 in MeOH) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Solubility
Fmoc-protected amino acids, including Fmoc-Glu(OMe)-OH, are generally soluble in polar aprotic solvents commonly used in solid-phase peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Applications in Research and Development
The unique properties of Fmoc-Glu(OMe)-OH make it a valuable reagent in several areas of scientific research and drug development:
-
Peptide Synthesis: As a fundamental building block, it is extensively used in both manual and automated solid-phase peptide synthesis (SPPS) for the creation of peptides with defined sequences.[2]
-
Drug Development: This compound is integral to the synthesis of peptide-based therapeutics, where the glutamic acid residue can influence the biological activity and pharmacokinetic properties of the drug candidate.[1]
-
Bioconjugation: It is employed in the process of linking peptides to other molecules, such as antibodies or cytotoxic drugs, to create targeted therapies, for example, in cancer treatment.[1]
-
Protein Engineering: Researchers use this derivative to modify proteins, which can enhance their stability, solubility, or functional characteristics for biotechnological applications.[1]
-
Neuroscience Research: Due to its glutamic acid component, peptides synthesized using this building block can be used to investigate neurotransmitter functions and synaptic transmission.[1]
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Coupling of Fmoc-Glu(OMe)-OH
This protocol provides a representative method for the coupling of Fmoc-Glu(OMe)-OH to a resin-bound peptide chain using HBTU as the activating agent.
Materials:
-
Fmoc-Glu(OMe)-OH
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and pre-activate for 2-5 minutes.
-
Drain the DMF from the deprotected peptide-resin.
-
Add the activated Fmoc-Glu(OMe)-OH solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Cleavage of the Gamma-Methyl Ester Side-Chain Protection
The methyl ester on the gamma-carboxyl group of the glutamic acid residue is typically removed after the peptide chain has been assembled and cleaved from the solid support. A common method for this is saponification.
Materials:
-
Crude peptide containing the Glu(OMe) residue
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 0.1 M in water/THF)
-
Aqueous acid solution (e.g., 1 M HCl) for neutralization
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the crude peptide in a suitable solvent system, such as a mixture of water and an organic co-solvent like tetrahydrofuran (THF) or acetonitrile.
-
Saponification:
-
Cool the peptide solution in an ice bath.
-
Slowly add the aqueous LiOH or NaOH solution to the peptide solution while stirring.
-
Monitor the reaction progress by a suitable analytical method, such as HPLC or mass spectrometry. The reaction time can vary from a few hours to overnight depending on the peptide sequence.
-
-
Neutralization: Once the reaction is complete, neutralize the mixture by the slow addition of an aqueous acid solution to a pH of approximately 7.
-
Purification: Purify the deprotected peptide using a suitable method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Peptide Synthesis and Application
The following diagram outlines the logical progression from the selection of Fmoc-Glu(OMe)-OH as a building block to its incorporation into a peptide and the subsequent use of that peptide in a biological assay.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides, enabling the efficient and reliable construction of complex peptide chains.[1][2] Its lability under mild basic conditions, coupled with its stability to acids, forms the basis of an orthogonal protection strategy that has revolutionized solid-phase peptide synthesis (SPPS).[3][4] This technical guide provides a comprehensive overview of Fmoc chemistry, from its fundamental principles to detailed experimental protocols, designed to equip researchers with the knowledge to effectively implement this powerful methodology.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group in peptide synthesis lies in its unique chemical properties, which allow for the selective protection and deprotection of the α-amino group of amino acids. This prevents unwanted side reactions and polymerization during the stepwise assembly of the peptide chain.[4]
Orthogonality: A key advantage of Fmoc chemistry is its orthogonality with common side-chain protecting groups.[3] The Fmoc group is base-labile, meaning it is removed under basic conditions, while the protecting groups for reactive amino acid side chains (e.g., tert-butyl, trityl) are acid-labile.[3][4] This allows for the selective removal of the N-terminal Fmoc group at each step of the synthesis without affecting the side-chain protections, which are only removed at the final cleavage step.[3]
Mechanism of Protection: The Fmoc group is typically introduced to the α-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[5] Fmoc-OSu is often preferred due to its increased stability and lower propensity to cause the formation of oligopeptides as a side product.[5]
Mechanism of Deprotection: The removal of the Fmoc group is achieved through a β-elimination reaction initiated by a weak base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[4][6] The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[3][5] The highly reactive dibenzofulvene is subsequently scavenged by the excess amine base to form a stable adduct, preventing it from reacting with the newly deprotected N-terminus of the peptide.[3]
Quantitative Data in Fmoc Chemistry
The efficiency and reliability of Fmoc-based peptide synthesis are underpinned by well-characterized reaction kinetics and yields. The following tables summarize key quantitative data for various stages of the process.
| Parameter | Reagent/Condition | Typical Value | Notes |
| Fmoc Protection | |||
| Reaction Time | Fmoc-OSu, NaHCO₃, Dioxane/H₂O | 12-24 hours | Reaction completion is typically monitored by TLC. |
| Yield | Fmoc-OSu | >90% | Yields are generally high for most amino acids. |
| Fmoc Deprotection (SPPS) | |||
| Reagent | 20% Piperidine in DMF | 2 x (3-10 minutes) | A two-step deprotection is common to ensure completeness.[7] |
| 1-5% DBU in DMF | Shorter than piperidine | DBU is a stronger, non-nucleophilic base, but requires a scavenger for dibenzofulvene.[3][7] | |
| Amino Acid Coupling (SPPS) | |||
| Reaction Time | HBTU/DIPEA in DMF | 15-60 minutes | Can be longer for sterically hindered amino acids or "difficult" sequences.[6] |
| HATU/DIPEA in DMF | 1-5 minutes | HATU is a more efficient, but also more expensive, coupling reagent.[8] | |
| Coupling Efficiency | Standard conditions | >99% | Monitored by qualitative tests like the Kaiser test. |
| UV Monitoring of Deprotection | |||
| Wavelength (λmax) | Dibenzofulvene-piperidine adduct | ~301 nm | The primary wavelength for monitoring.[9] |
| ~290 nm | An alternative wavelength with less interference from piperidine concentration. | ||
| Molar Extinction Coefficient (ε) at 301 nm | Dibenzofulvene-piperidine adduct | ~7,800 M⁻¹cm⁻¹ | Can vary slightly depending on the solvent and piperidine concentration. |
| Molar Extinction Coefficient (ε) at 290 nm | Dibenzofulvene-piperidine adduct | ~6,089 M⁻¹cm⁻¹ | More robust to variations in piperidine concentration. |
Experimental Protocols
The following are detailed methodologies for the key experiments in Fmoc protecting group chemistry.
Synthesis of Fmoc-Protected Amino Acids (Fmoc-AA-OH)
This protocol describes the protection of a free amino acid using Fmoc-OSu.
Materials:
-
Amino acid
-
N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed overnight (12-16 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-amino acid.
Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition in manual Fmoc-SPPS using a standard resin (e.g., Wang or Rink Amide).
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Fmoc-amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[6]
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step should be repeated.
-
Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or for storage.
Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy
This protocol allows for the quantification of the resin loading or the efficiency of the deprotection step.
Materials:
-
Fmoc-peptide-resin (a small, accurately weighed sample)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
UV-Vis spectrophotometer
-
Quartz cuvette (1 cm path length)
Procedure:
-
Accurately weigh a small amount of dry Fmoc-peptide-resin (2-5 mg) into a small vial.
-
Add a known volume of 20% piperidine in DMF (e.g., 1.0 mL) to the resin.
-
Agitate the mixture for 30-60 minutes to ensure complete Fmoc removal.
-
Take an aliquot of the supernatant and dilute it with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Measure the absorbance of the diluted solution at 301 nm using DMF as a blank.
-
Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (~7,800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length (1 cm).
-
Calculate the resin loading in mmol/g using the following formula: Loading (mmol/g) = (Concentration (mol/L) * Volume of piperidine solution (L) * Dilution factor) / (Weight of resin (g))
Cleavage of Peptide from Resin and Removal of Side-Chain Protecting Groups
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups. The specific cleavage cocktail depends on the resin and the amino acid composition of the peptide.
Materials for a Standard Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Water
-
Phenol
-
1,2-Ethanedithiol (EDT)
Procedure:
-
Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare the cleavage cocktail. A common formulation is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Fmoc Chemistry Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core processes in Fmoc chemistry.
Caption: General scheme for the protection of an amino acid with Fmoc-OSu.
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: Workflow of a single cycle in Fmoc solid-phase peptide synthesis.
Conclusion
Fmoc chemistry remains the gold standard for solid-phase peptide synthesis in both academic and industrial settings.[4] Its mild reaction conditions, robust protocols, and the ability to automate the process have made the synthesis of complex peptides and even small proteins a routine endeavor. A thorough understanding of the underlying chemical principles, coupled with the application of well-defined experimental protocols, is paramount for achieving high yields and purities in peptide synthesis. This guide provides a solid foundation for researchers to confidently and successfully employ Fmoc chemistry in their drug discovery and development efforts.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chempep.com [chempep.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
Methyl Ester Side-Chain Protection in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the acidic amino acids, aspartic acid (Asp) and glutamic acid (Glu), protection of their side-chain carboxyl groups is crucial to prevent unwanted side reactions during peptide chain elongation. Among the various protecting groups available, the methyl ester (OMe) offers a simple and economical option. However, its application comes with a unique set of challenges and considerations that must be carefully managed to ensure the synthesis of high-purity peptides.
This technical guide provides a comprehensive overview of the use of methyl esters for the side-chain protection of Asp and Glu in Fmoc-based SPPS. It details the chemistry of introduction and cleavage, discusses the critical side reaction of aspartimide formation, and provides experimental protocols for key steps in the workflow.
Introduction to Methyl Ester Protection
Methyl esters are employed to block the carboxylic acid functionality in the side chains of aspartic and glutamic acid, preventing their participation in amide bond formation during the coupling steps of SPPS. The use of Fmoc-Asp(OMe)-OH and Fmoc-Glu(OMe)-OH allows for the incorporation of these protected residues into the growing peptide chain.
While cost-effective, the use of methyl esters is less common in modern peptide synthesis than bulkier protecting groups like tert-butyl (tBu) esters. This is primarily due to the increased risk of aspartimide formation, a significant side reaction that can lead to impurities that are difficult to remove. Nevertheless, in certain synthetic strategies, particularly when orthogonality with other protecting groups is required, methyl esters can be a viable option.
Aspartimide Formation: The Major Challenge
The primary drawback of using methyl ester side-chain protection for aspartic acid is the propensity for aspartimide formation. This intramolecular cyclization reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF). The reaction is particularly prevalent in sequences containing Asp followed by a small, unhindered amino acid like glycine (Gly).
The formation of the aspartimide intermediate can lead to two major types of byproducts:
-
α- and β-peptides: The aspartimide ring can be opened by nucleophilic attack at either of the two carbonyl carbons, leading to a mixture of the desired α-linked peptide and the isomeric β-linked peptide. These isomers are often difficult to separate by chromatography.
-
Piperidide adducts: The piperidine used for Fmoc deprotection can also act as a nucleophile and attack the aspartimide ring, forming a piperidide adduct.
Several strategies have been developed to minimize aspartimide formation, including the use of sterically hindered ester protecting groups.
Quantitative Comparison of Aspartimide Formation
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes a comparative study of different protecting groups and their effectiveness in minimizing this side reaction in a model peptide (VKDGYI) after extended treatment with 20% piperidine in DMF.[1][2]
| Aspartic Acid Derivative | Target Peptide (%) | Aspartimide (%) | α/β-Piperidide (%) | D-Asp Isomer (%) |
| Fmoc-Asp(OtBu)-OH | 65.4 | 12.8 | 21.8 | 10.5 |
| Fmoc-Asp(OMpe)-OH | 85.1 | 4.5 | 10.4 | 8.7 |
| Fmoc-Asp(OBno)-OH | 98.6 | 0.5 | 0.9 | 1.2 |
Data adapted from references[1] and[2]. OMpe = 3-methylpent-3-yl ester; OBno = 2-benzyloxymethylphenyl ester.
As the data indicates, bulkier ester protecting groups significantly reduce the rate of aspartimide formation. While methyl esters are not included in this specific comparison, their smaller size generally leads to higher levels of aspartimide formation compared to the t-butyl ester.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving methyl ester side-chain protection.
Protocol 1: Esterification of Fmoc-Asp-OH to Fmoc-Asp(OMe)-OH
This protocol describes the synthesis of the methyl ester protected amino acid derivative.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of Fmoc-Asp(OH)-OMe: Suspend Fmoc-Asp(OtBu)-OH (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension while stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Asp(OMe)-OtBu.
-
Deprotection of tBu group: Dissolve the crude product in a solution of 95% trifluoroacetic acid (TFA) in water.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the TFA under reduced pressure and co-evaporate with toluene to remove residual acid.
-
Purify the crude product by silica gel column chromatography to obtain Fmoc-Asp(OMe)-OH.
Protocol 2: SPPS Coupling of Fmoc-Asp(OMe)-OH
This protocol outlines the incorporation of the methyl ester protected aspartic acid into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OMe)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve Fmoc-Asp(OMe)-OH (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 5 minutes.
-
Drain the DMF from the resin and add the activated Fmoc-Asp(OMe)-OH solution.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the reaction for an additional hour or perform a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Proceed with the next Fmoc deprotection and coupling cycle.
Protocol 3: On-Resin Saponification of Methyl Ester Side-Chain
This protocol describes the cleavage of the methyl ester protecting group from the aspartic or glutamic acid side chain while the peptide is still attached to the resin. This allows for subsequent modifications, such as lactam bridge formation.
Materials:
-
Peptide-resin with methyl ester side-chain protection
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent mixture (e.g., Tetrahydrofuran (THF)/Water or Dioxane/Water)
-
1 M Hydrochloric acid (HCl)
-
DMF
Procedure:
-
Swell the peptide-resin in the chosen solvent mixture (e.g., THF/Water 3:1).
-
Prepare a 1 M aqueous solution of LiOH or NaOH.
-
Add the alkaline solution (typically 10-20 equivalents) to the resin suspension.
-
Stir the reaction mixture at room temperature and monitor the progress of the saponification by cleaving a small amount of resin and analyzing the peptide by HPLC-MS. The reaction time can vary from a few hours to overnight depending on the peptide sequence and steric hindrance.
-
Once the saponification is complete, filter the resin and wash it thoroughly with the solvent mixture to remove excess base.
-
Neutralize the resin by washing with a solution of 1 M HCl in the solvent mixture, followed by extensive washing with water and DMF to remove any salts.
-
The resin with the deprotected side-chain carboxyl group is now ready for the next synthetic step.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and workflows discussed in this guide.
References
Orthogonal Protecting Groups in Fmoc Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. Among the various strategies, Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) has become a cornerstone, largely due to its reliance on the principle of orthogonality. This guide provides a comprehensive technical overview of orthogonal protecting groups in Fmoc chemistry, detailing their classification, deprotection strategies, and applications, with a focus on quantitative data and experimental protocols.
The Core Principle: Orthogonality in Fmoc SPPS
In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1][2][3] This allows for the selective deprotection of specific amino acid side chains or the N-terminus, enabling the synthesis of complex peptides with features like cyclization, branching, or post-translational modifications.[2][4]
The standard Fmoc/tBu (tert-butyl) strategy exemplifies this principle. The α-amino group is temporarily protected with the base-labile Fmoc group, which is removed at each cycle of amino acid addition using a mild base, typically piperidine.[5][6] In contrast, the side-chain protecting groups are "permanent" during the synthesis and are labile to strong acids, such as trifluoroacetic acid (TFA), being removed only at the final cleavage step.[5][7] This orthogonal combination ensures the integrity of the growing peptide chain.[8]
dot
References
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Fmoc-Glu-OMe-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high-purity peptides, especially in the synthesis of complex and modified structures. Among the various derivatives of glutamic acid, N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu-OMe-OH) presents a unique set of advantages and applications, particularly in the construction of cyclic peptides and other modified structures. This technical guide provides a comprehensive overview of the role of this compound in SPPS, detailing its applications, experimental protocols, and a comparative analysis with other glutamic acid derivatives.
Introduction to Glutamic Acid Protection in Fmoc-SPPS
The standard Fmoc-SPPS strategy relies on an orthogonal protection scheme, where the temporary N-α-Fmoc group is labile to basic conditions (typically piperidine), while side-chain protecting groups are removed under acidic conditions (typically trifluoroacetic acid, TFA). For glutamic acid, the most commonly used derivative is Fmoc-Glu(OtBu)-OH, where the tert-butyl (OtBu) ester protects the γ-carboxyl group. This protection is robustly stable to the basic conditions of Fmoc deprotection and is readily cleaved by TFA during the final cleavage from the resin.[1]
However, the synthesis of peptides with specific side-chain modifications, such as lactam bridges, requires a protecting group that can be selectively removed on-resin without affecting other protecting groups or the peptide-resin linkage. This is where derivatives like this compound offer a strategic advantage. The methyl ester (-OMe) group can be selectively cleaved under conditions that are orthogonal to both the Fmoc group and the acid-labile resin linkage, opening avenues for on-resin cyclization and modification.[2]
The Orthogonal Deprotection of the Methyl Ester
The key feature of this compound is the potential for selective removal of the methyl ester protecting group from the glutamic acid side chain while the peptide remains attached to the solid support. This is typically achieved through saponification, a base-mediated hydrolysis of the ester.
Core Principle: The methyl ester is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of a free carboxylate. This reaction can be performed on the resin-bound peptide, enabling subsequent on-resin chemical modifications.
A critical aspect of this strategy is ensuring the stability of the Fmoc group and the peptide-resin linkage under the basic conditions required for saponification. While the Fmoc group is base-labile, the conditions for methyl ester saponification can be optimized to be mild enough to preserve the Fmoc protection on the N-terminus.
Comparative Analysis of Glutamic Acid Protecting Groups
The choice of protecting group for the glutamic acid side chain significantly impacts the synthetic strategy and the types of peptide structures that can be accessed.
| Protecting Group | Structure | Deprotection Condition | Orthogonality with Fmoc | Key Applications |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., TFA) | Yes | Standard linear peptide synthesis. |
| Methyl (OMe) | -CH₃ | Basic hydrolysis (saponification) | Yes (with optimized conditions) | On-resin cyclization (lactam bridge formation), synthesis of side-chain modified peptides.[2] |
| Allyl (OAll) | -CH₂CH=CH₂ | Pd(0) catalyst | Yes | On-resin cyclization, synthesis of protected peptide fragments.[3] |
| 2-Phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂Ph | 1% TFA in DCM | Yes | Synthesis of protected peptide fragments, on-resin cyclization.[4] |
Experimental Protocols
Standard Coupling of this compound
The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS protocols.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
DMF (peptide synthesis grade)
Protocol:
-
Swell the peptide-resin in DMF.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) in DMF.
-
Add a base (e.g., DIPEA, 2 equivalents to the amino acid) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for the desired time (typically 1-2 hours).
-
Wash the resin with DMF to remove excess reagents.
On-Resin Saponification of the Methyl Ester
This protocol describes the selective cleavage of the methyl ester from the glutamic acid side chain.
Materials:
-
Peptide-resin containing a Glu(OMe) residue
-
Lithium hydroxide (LiOH)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent mixture (e.g., THF/water or DMF/water)
Protocol:
-
Swell the peptide-resin in the chosen solvent system (e.g., THF/H₂O, 3:1 v/v).
-
Prepare a solution of LiOH (e.g., 0.1 M in water).
-
Prepare a solution containing the amidine base (e.g., DBU) and a lithium salt (e.g., LiBr) in the reaction solvent. A patent describes that the use of an amidine base in combination with a metal salt can accelerate the reaction.
-
Add the saponification solution to the resin and react for a monitored period (e.g., 2-4 hours) at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.
-
After completion, thoroughly wash the resin with the reaction solvent, followed by DMF and DCM to remove all traces of the basic reagents.
-
Neutralize the resin with a weak acid solution (e.g., 0.5% acetic acid in DMF) if necessary.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the synthesis and manipulation of peptides containing this compound.
-
Premature Fmoc Deprotection: The basic conditions of saponification can potentially lead to the premature removal of the N-terminal Fmoc group.
-
Mitigation: Careful optimization of the base concentration and reaction time for saponification is crucial. Using milder basic conditions and monitoring the reaction closely can minimize this side reaction.
-
-
Racemization: Basic conditions can promote the racemization of the α-carbon of the glutamic acid residue.
-
Mitigation: Performing the saponification at room temperature or below and for the minimum time required can help to suppress racemization. The choice of base and solvent can also influence the extent of racemization.
-
-
Glutarimide Formation: In specific sequences, particularly Glu(Gly)-OAll, the formation of a five-membered glutarimide ring has been reported as an unexpected side reaction during on-resin cyclization attempts.[5] This can disrupt the intended cyclization or modification.
-
Mitigation: The propensity for glutarimide formation is sequence-dependent. Incorporating a sterically hindered amino acid adjacent to the glutamic acid residue may help to prevent this side reaction.[5]
-
-
Transesterification: If alcohols are present during base-catalyzed reactions, transesterification of the methyl ester to another ester is a possibility.[6]
-
Mitigation: Ensure the use of anhydrous solvents and reagents during steps where the methyl ester needs to remain intact.
-
Applications in Peptide Synthesis
The primary application of this compound lies in the synthesis of cyclic peptides, specifically those containing a lactam bridge.
Synthesis of Lactam-Bridged Peptides
Lactam bridges are formed by an amide bond between the side chains of an acidic amino acid (like glutamic acid) and a basic amino acid (like lysine).
Workflow for Lactam Bridge Formation:
-
Synthesize the linear peptide on a solid support using Fmoc-Glu(OMe)-OH and an orthogonally protected lysine derivative (e.g., Fmoc-Lys(Boc)-OH).
-
Selectively deprotect the glutamic acid side chain via on-resin saponification of the methyl ester.
-
Selectively deprotect the lysine side chain (e.g., by removing the Boc group with a mild acid treatment that does not cleave the peptide from the resin).
-
Perform an on-resin intramolecular coupling reaction between the now-free side-chain carboxyl group of glutamic acid and the side-chain amino group of lysine, using standard peptide coupling reagents.
-
Cleave the cyclized peptide from the resin and perform final deprotection.
Visualizing the Workflow and Relationships
Experimental Workflow for Lactam-Bridged Peptide Synthesis
Caption: Workflow for the synthesis of lactam-bridged peptides using this compound.
Signaling Pathway of Orthogonal Deprotection
Caption: Orthogonal deprotection scheme in SPPS utilizing Fmoc-Glu(OMe)-OH.
Conclusion
This compound serves as a valuable and strategic building block in solid-phase peptide synthesis, particularly for the construction of peptides requiring on-resin side-chain modification. Its utility in forming lactam-bridged cyclic peptides demonstrates its importance in accessing constrained peptide structures with potentially enhanced biological activity and stability. While the more common Fmoc-Glu(OtBu)-OH is the standard for linear peptide synthesis, the methyl ester protection of this compound provides the necessary orthogonality for more advanced peptide engineering. Successful application of this reagent requires careful optimization of the on-resin saponification step to ensure selective deprotection without compromising the integrity of the peptide or other protecting groups. With a clear understanding of its properties and the associated experimental protocols, researchers can effectively leverage this compound to expand the repertoire of synthetically accessible peptide architectures for drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to protected amino acids for peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices of using protected amino acids in peptide synthesis. The controlled, stepwise assembly of amino acids into a defined peptide sequence is foundational to peptide research and the development of peptide-based therapeutics. This process relies critically on the use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide bonds.
The Core Principle: Orthogonal Protection
Successful peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the concept of orthogonal protection .[1] This strategy employs multiple classes of protecting groups within a single synthesis, where each class is removable by a specific chemical mechanism without affecting the others.[1][2] This allows for the selective deprotection of one functional group while others remain shielded.
The three main types of protecting groups used in SPPS are:
-
Temporary N-terminal (α-amino) protecting groups : These are removed at each cycle of amino acid addition.[3]
-
Permanent side-chain protecting groups : These remain intact throughout the synthesis and are removed during the final cleavage step.[3]
-
C-terminal protection : In SPPS, the C-terminus of the first amino acid is protected by anchoring it to a solid support (resin).[4]
The two predominant orthogonal strategies in modern peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches, named for their respective N-terminal protecting groups.[2][5]
Diagram 1: Orthogonal protection in Fmoc/tBu-based peptide synthesis.
N-Terminal Protecting Groups
The temporary α-amino protecting group is the cornerstone of stepwise peptide synthesis. Its efficient removal at each step is critical for high-yield synthesis.[6]
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Characteristics |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fluorenyl-CH₂-O-CO- | 20-50% piperidine in DMF.[5] | Base-labile; allows for mild acid-labile side-chain protection (orthogonal); deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[7][8] |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Moderate acid (e.g., 50% TFA in DCM).[5][9] | Acid-labile; requires stronger acid (e.g., HF) for side-chain deprotection and cleavage; often used for complex or hydrophobic peptides.[5][10] |
| Benzyloxycarbonyl | Z or Cbz | Benzyl-O-CO- | Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH).[6] | Historically significant; primarily used in solution-phase synthesis.[6] |
Side-Chain Protecting Groups
Protecting reactive amino acid side chains is essential to prevent branching, cyclization, or other unwanted modifications during synthesis.[4] The choice of side-chain protection must be compatible with the N-terminal protection strategy (i.e., stable to the N-terminal deprotection conditions).
Common Protecting Groups in Fmoc/tBu Strategy
In this strategy, side-chain groups are acid-labile and are removed simultaneously with cleavage from the resin by a strong acid like trifluoroacetic acid (TFA).[1]
| Amino Acid | Side-Chain Group | Common Protecting Group | Deprotection |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (O-tert-butyl ester) | TFA |
| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | TFA (Trt); Iodine or specific reagents (Acm) |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (O-tert-butyl ester) | TFA |
| Histidine (His) | Imidazole | Trt (Trityl) | TFA |
| Lysine (Lys) | Amine | Boc (tert-Butoxycarbonyl) | TFA |
| Serine (Ser) | Hydroxyl | tBu (tert-Butyl) | TFA |
| Threonine (Thr) | Hydroxyl | tBu (tert-Butyl) | TFA |
| Tryptophan (Trp) | Indole | Boc (tert-Butoxycarbonyl) | TFA |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-Butyl) | TFA |
Common Protecting Groups in Boc/Bzl Strategy
This strategy uses benzyl-based (Bzl) side-chain protecting groups, which are stable to the moderate acid (TFA) used for Boc removal but are cleaved by very strong acids like hydrofluoric acid (HF).[11]
| Amino Acid | Side-Chain Group | Common Protecting Group | Deprotection |
| Arginine (Arg) | Guanidinium | Tos (Tosyl) | HF |
| Aspartic Acid (Asp) | Carboxylic Acid | OBzl (O-benzyl ester), OcHex (O-cyclohexyl ester) | HF |
| Cysteine (Cys) | Thiol | Bzl (Benzyl) | HF |
| Glutamic Acid (Glu) | Carboxylic Acid | OBzl (O-benzyl ester) | HF |
| Histidine (His) | Imidazole | Dnp (2,4-Dinitrophenyl), Bom (Benzyloxymethyl) | Thiophenol (Dnp); HF (Bom)[12] |
| Lysine (Lys) | Amine | Cl-Z (2-Chlorobenzyloxycarbonyl) | HF[12] |
| Serine (Ser) | Hydroxyl | Bzl (Benzyl) | HF |
| Threonine (Thr) | Hydroxyl | Bzl (Benzyl) | HF |
| Tyrosine (Tyr) | Phenolic Hydroxyl | Br-Z (2-Bromobenzyloxycarbonyl) | HF |
Experimental Protocols
The following are generalized protocols for key steps in Fmoc-based solid-phase peptide synthesis. Researchers should optimize conditions based on the specific peptide sequence and scale.
Fmoc-SPPS Workflow
Diagram 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol: N-Terminal Fmoc Deprotection
-
Swell the peptidyl-resin in N,N-Dimethylformamide (DMF).
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.[13]
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove all traces of piperidine.[14]
Protocol: Peptide Coupling with HBTU/HOBt
-
Swell the deprotected peptidyl-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (1.5-5 equivalents relative to resin loading) and an activating agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.5-5 eq.) and HOBt (Hydroxybenzotriazole) (1.5-5 eq.) in DMF.[13][15]
-
Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (2-10 eq.), to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-120 minutes at room temperature. Reaction completion can be monitored using a qualitative ninhydrin (Kaiser) test.[8][15]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF and DCM.
Protocol: Final Cleavage and Deprotection
The final step uses a strong acid to cleave the peptide from the resin and remove the side-chain protecting groups. "Cleavage cocktails" containing scavengers are used to trap reactive carbocations generated during deprotection, which can otherwise modify sensitive residues like Tryptophan, Methionine, and Cysteine.[16]
Table of Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Name | Composition (v/v) | Target Residues / Use Case |
| Standard (Reagent B) | 88% TFA, 5% Phenol, 2% TIPS, 5% Water | General purpose, good for Arg(Pbf), His(Trt).[17] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | For peptides with Cys, Met, Trp, Tyr.[17] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Minimizes side reactions with Arg(Pmc/Pbf) and Trp.[17] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% NH₄I (w/v) | Specifically designed to minimize oxidation of Methionine.[18] |
(Abbreviations: TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethyl sulfide)
General Cleavage Procedure:
-
Wash the final peptidyl-resin with DCM and dry it under vacuum.
-
Prepare the appropriate cleavage cocktail fresh in a well-ventilated fume hood.[19]
-
Add the cleavage cocktail to the resin (typically 10-15 mL per gram of resin).[17]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Application in Drug Development: Signaling Pathways
Protected amino acids are the building blocks for synthesizing peptide-based drugs that can modulate biological signaling pathways. For example, synthetic analogs of peptide hormones can act as agonists or antagonists at G-protein coupled receptors (GPCRs), influencing downstream cellular responses.
Diagram 3: A representative GPCR signaling pathway modulated by a peptide.
The ability to precisely synthesize peptides, including the incorporation of unnatural amino acids, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as receptor affinity, stability, and half-life, which are critical for developing effective therapeutics.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. biosynth.com [biosynth.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
- 17. Bot Detection [iris-biotech.de]
- 18. peptide.com [peptide.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Fmoc-Glu-OMe-OH molecular weight and formula
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. This guide provides an in-depth look at N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH), a crucial derivative of glutamic acid for solid-phase peptide synthesis (SPPS).
Core Properties of Fmoc-Glu(OMe)-OH
Fmoc-Glu(OMe)-OH is a derivative of the amino acid L-glutamic acid. It features a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group and a methyl ester protecting group on its γ-carboxyl group. This strategic protection scheme is essential for its application in the stepwise assembly of peptide chains. The Fmoc group prevents unwanted reactions at the N-terminus, while the methyl ester protects the side chain's carboxylic acid.
A summary of its key quantitative data is presented below:
| Property | Value | References |
| Molecular Formula | C₂₁H₂₁NO₆ | [1][2][3][4][5][6] |
| Molecular Weight | 383.39 g/mol | [1][2][6] |
| Alternate Molecular Weight | 383.4 g/mol | [3][4] |
| Alternate Molecular Weight | 383.36 g/mol | [5] |
| Appearance | White to off-white solid | [1][5] |
| Purity | ≥ 97% | [5][6] |
| CAS Number | 145038-50-2 | [1][2][3][4] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OMe)-OH
The following is a representative protocol for the incorporation of Fmoc-Glu(OMe)-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The specific resin and coupling reagents can be adapted based on the desired C-terminal modification and the specific requirements of the peptide sequence.
Materials:
-
Fmoc-Rink amide resin (or other suitable solid support)
-
Fmoc-Glu(OMe)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: The resin is placed in the synthesis vessel and washed with DMF to induce swelling, which is crucial for reaction efficiency. This is typically done for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treating it with a 20% piperidine solution in DMF. This reaction is usually carried out for 5-20 minutes and repeated once to ensure complete deprotection, liberating the free amine for the subsequent coupling step. The resin is then washed thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling:
-
Activation: In a separate vial, Fmoc-Glu(OMe)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA). This activation step generates a highly reactive ester.
-
Coupling: The activated Fmoc-Glu(OMe)-OH solution is added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation to ensure completion. A ninhydrin test can be performed to confirm the absence of free amines, indicating a successful coupling.
-
-
Washing: Following the coupling reaction, the resin is extensively washed with DMF and DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure as in step 2.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (including the methyl ester of the incorporated glutamic acid) are simultaneously removed by treatment with a strong acid cleavage cocktail (e.g., TFA/TIS/water). This reaction is typically performed for 2-4 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried. The final product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagram illustrates the key stages of the Fmoc-based solid-phase peptide synthesis workflow described above.
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
References
Storage and handling of Fmoc-Glu-OMe-OH
An In-depth Technical Guide to the Storage and Handling of Fmoc-Glu(OMe)-OH
This guide provides comprehensive information and standardized protocols for the safe storage and handling of Fmoc-Glu(OMe)-OH (N-α-Fmoc-L-glutamic acid γ-methyl ester), a key reagent used in peptide synthesis and drug development. Adherence to these guidelines is critical for ensuring reagent integrity, experimental reproducibility, and personnel safety.
Chemical and Physical Properties
Fmoc-Glu(OMe)-OH is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the gamma-carboxyl group of the glutamic acid side chain is esterified with a methyl group. This structure makes it a crucial building block in solid-phase peptide synthesis (SPPS).
Table 1: Physical and Chemical Properties of Fmoc-Glu(OMe)-OH
| Property | Value | References |
|---|---|---|
| Synonyms | N-α-Fmoc-L-glutamic acid γ-methyl ester, Fmoc-L-Glu(OMe)-OH | [1][2][3] |
| CAS Number | 145038-50-2 | [2][3][4][5] |
| Molecular Formula | C₂₁H₂₁NO₆ | [1][2][3][4] |
| Molecular Weight | 383.39 g/mol | [2][4] |
| Appearance | White to off-white solid powder | [1][4] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Melting Point | 110 - 120 °C | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |[4][6] |
Storage and Stability
Proper storage of Fmoc-Glu(OMe)-OH is essential to prevent degradation and maintain its purity over time. Recommendations can vary slightly by manufacturer. Always consult the product-specific data sheet provided by your supplier.
Table 2: Recommended Storage Conditions for Fmoc-Glu(OMe)-OH
| State | Temperature | Duration | References |
|---|---|---|---|
| Solid (Powder) | -20°C | Up to 3 years | [4][5][6] |
| 2°C to 8°C | Up to 2 years | [1][2][6] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [4][6] |
| | -20°C | Up to 1 month |[4][6] |
Key Storage Recommendations:
-
Temperature: For long-term storage, -20°C is the most commonly recommended temperature.[4][5] Storage at 2-8°C is also acceptable for shorter periods.[1][2]
-
Moisture: The compound should be stored in a tightly sealed container in a dry, desiccated environment to prevent hydrolysis.
-
Light: Protect from direct light.
-
Inert Atmosphere: While not always mandatory, storing under an inert atmosphere (e.g., Argon or Nitrogen) can extend shelf life by preventing oxidation.
-
Solutions: Once dissolved in a solvent, solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] Store stock solutions at -80°C for maximum stability.[4][6]
Handling and Safety Protocols
Fmoc-Glu(OMe)-OH should be handled in a controlled laboratory environment by personnel trained in chemical safety.
Table 3: Summary of Safety and Handling Information
| Aspect | Recommendation |
|---|---|
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are required. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator. |
| Hygiene Practices | Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. |
Protocol 1: Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational. Don personal protective equipment (PPE).
-
Equilibration: Before opening, allow the container of Fmoc-Glu(OMe)-OH to equilibrate to room temperature in a desiccator. This prevents condensation of moisture onto the cold powder.
-
Dispensing: In the fume hood, carefully open the container. Use a clean spatula to weigh the desired amount of powder into a suitable secondary container.
-
Cleanup: Promptly and securely seal the main container. Clean any residual powder from the spatula and weighing area.
-
Storage: Return the main container to its recommended storage condition.
Protocol 2: Accidental Release and Spill Cleanup
-
Evacuation: If a significant amount of dust is generated, restrict access to the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a dry spill, do not use a dry brush or compressed air. Carefully cover the spill with a damp paper towel to avoid generating dust.
-
Collection: Gently scoop the material into a sealable container labeled for chemical waste.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous chemical waste according to local, state, and federal regulations.
Visual Workflow for Handling
The following diagram illustrates the standard workflow for handling Fmoc-Glu(OMe)-OH from receipt to disposal, emphasizing key safety and storage checkpoints.
Caption: Standard operating procedure for Fmoc-Glu(OMe)-OH.
First Aid Measures
These are general guidelines. Always consult the Safety Data Sheet (SDS) provided by the supplier.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[7]
References
Fmoc-Glu(OMe)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-Glu(OMe)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-methyl ester), a critical building block for peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on suppliers, purity, and experimental protocols.
Introduction
Fmoc-Glu(OMe)-OH is a derivative of L-glutamic acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the gamma-carboxyl group is esterified with a methyl group. This strategic protection scheme is essential in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The Fmoc group provides a base-labile protecting group, which can be removed under mild conditions, while the methyl ester protects the side-chain carboxyl group.
Supplier and Purity Information
A variety of chemical suppliers offer Fmoc-Glu(OMe)-OH, typically with a purity of 97% or higher, as determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes information from several suppliers.
| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Aapptec Peptides | Lot-specific | Certificate of Analysis | 145038-50-2 | C₂₁H₂₁NO₆ | 383.4 |
| Biosynth | 145038-50-2 | C₂₁H₂₁NO₆ | 383.39 | ||
| Chem-Impex | ≥ 98% | HPLC | 145038-50-2 | C₂₁H₂₁NO₆ | 383.36[1] |
| Iris Biotech GmbH | 145038-50-2 | C₂₁H₂₁NO₆ | 383.39[2] | ||
| Santa Cruz Biotechnology | 97% | 145038-50-2 | C₂₁H₂₁NO₆ | 383.39[3] |
Experimental Protocols
Synthesis of Fmoc-L-Glu(OMe)-OH
The following is a representative, two-step protocol for the synthesis of Fmoc-L-Glu(OMe)-OH.
Step 1: Synthesis of Fmoc-L-Glutamic Acid
-
Dissolve L-glutamic acid in a suitable aqueous base, such as a 10% sodium carbonate solution.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a water-miscible organic solvent (e.g., dioxane or acetone) to the stirred amino acid solution.
-
Maintain the reaction at a low temperature and allow it to stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the Fmoc-L-glutamic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Methyl Esterification of the γ-Carboxyl Group
-
Suspend the dried Fmoc-L-glutamic acid in methanol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., thionyl chloride or a strong acid resin). The use of benzylidene chloride has also been reported in the synthesis of the final product.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure Fmoc-L-Glu(OMe)-OH.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of Fmoc-L-Glu(OMe)-OH can be assessed using reversed-phase HPLC. A general method is described below, which may require optimization for specific instrumentation and columns.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Injection Volume: 10 µL.
This method is based on the general principles of separating Fmoc-protected amino acids.[4]
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The identity and structure of Fmoc-L-Glu(OMe)-OH can be confirmed using ¹H NMR spectroscopy. The expected chemical shifts are summarized in the table below. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
| Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| Aromatic (Fmoc) | 7.20 - 7.80 | Multiplet |
| CH (Fmoc) | 4.20 - 4.40 | Multiplet |
| CH₂ (Fmoc) | 4.10 - 4.30 | Multiplet |
| α-CH (Glu) | 4.30 - 4.50 | Multiplet |
| β-CH₂ (Glu) | 1.90 - 2.20 | Multiplet |
| γ-CH₂ (Glu) | 2.30 - 2.50 | Multiplet |
| OCH₃ (Methyl Ester) | ~3.60 | Singlet |
| NH (Amide) | 5.50 - 5.80 | Doublet |
Application in Peptide Synthesis
Fmoc-Glu(OMe)-OH is a key reagent in solid-phase peptide synthesis for introducing a glutamic acid residue with a protected side chain.
This technical guide provides a foundational understanding of Fmoc-Glu(OMe)-OH for its effective use in research and development. For lot-specific purity data and detailed analytical methods, it is recommended to consult the Certificate of Analysis provided by the supplier.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides with C-Terminal Glutamate Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of the C-terminus of a peptide is a critical aspect of peptide design and drug development, influencing the peptide's biological activity, stability, and pharmacokinetic properties. The introduction of a methyl ester at the C-terminal glutamic acid residue can neutralize the negative charge of the carboxylate, potentially enhancing membrane permeability and modulating receptor interactions. This document provides a detailed protocol for the solid-phase synthesis of peptides terminating in a glutamate methyl ester (Glu-OMe) using Fmoc chemistry.
Standard solid-phase peptide synthesis (SPPS) protocols often utilize strong acidic conditions, such as trifluoroacetic acid (TFA), for the final cleavage of the peptide from the resin support. These conditions, however, can lead to the hydrolysis of a pre-existing C-terminal methyl ester. Therefore, a direct approach starting with Fmoc-Glu(OMe)-OH loaded onto a standard acid-labile resin is often challenging.
This protocol outlines a robust and reliable method to obtain the desired C-terminal methyl ester by performing a transesterification reaction during the cleavage step. This is achieved by cleaving the peptide from a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, using a solution of hydrochloric acid in methanol. This method ensures the formation and preservation of the C-terminal methyl ester while simultaneously cleaving the peptide from the solid support.
Key Experimental Protocols
Protocol 1: Loading of the First Amino Acid (Fmoc-Glu(OtBu)-OH) onto 2-Chlorotrityl Chloride Resin
This protocol describes the initial loading of the C-terminal amino acid onto the 2-chlorotrityl chloride resin. Note that Fmoc-Glu(OtBu)-OH is used here to protect the side-chain carboxyl group, which will be deprotected during the final cleavage step.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Glu(OtBu)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Glu(OtBu)-OH (1.5 equivalents relative to the resin substitution) in DCM.
-
Add DIPEA (3.0 equivalents) to the amino acid solution and mix.
-
Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.
-
To cap any remaining unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the first amino acid using a UV-Vis spectrophotometer to measure the absorbance of the piperidine-dibenzofulvene adduct after a test Fmoc deprotection.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) via Fmoc Chemistry
This protocol outlines the iterative steps of Fmoc deprotection and amino acid coupling to elongate the peptide chain.
Materials:
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®) or Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in DMF
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and C-Terminal Methyl Ester Formation
This protocol describes the final step of cleaving the peptide from the 2-chlorotrityl resin while simultaneously forming the C-terminal methyl ester. This method avoids the use of TFA for cleavage, thereby preserving the methyl ester.[1]
Materials:
-
Dry peptide-resin
-
Anhydrous Methanol (MeOH)
-
Acetyl chloride or anhydrous HCl gas
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Thoroughly wash the final peptide-resin with DCM and dry under vacuum for at least 4 hours.
-
Prepare a solution of 0.5 M - 2 M anhydrous HCl in methanol. This can be prepared by slowly adding acetyl chloride to ice-cold anhydrous methanol.
-
Suspend the dry peptide-resin in the HCl/methanol solution.
-
Stir the suspension at room temperature for 2-4 hours. The progress of the cleavage can be monitored by taking small aliquots, removing the solvent, and analyzing the product by HPLC.
-
Filter the resin and wash it with fresh methanol and DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
| Parameter | Protocol 1: Loading | Protocol 2: Coupling | Protocol 3: Cleavage & Esterification |
| Reaction Time | 1-2 hours | 1-2 hours per amino acid | 2-4 hours |
| Key Reagents | Fmoc-Glu(OtBu)-OH, 2-CTC Resin, DIPEA | Fmoc-amino acids, DIC, OxymaPure®, Piperidine | Anhydrous HCl in Methanol |
| Typical Efficiency/Yield | 0.4 - 0.8 mmol/g | >99% per step | >90% |
| Monitoring Method | UV-Vis Spectroscopy | Kaiser Test | RP-HPLC |
Visualizations
Caption: Workflow for SPPS of C-terminal Glu-OMe peptides.
Caption: Transesterification cleavage mechanism.
References
Application Notes and Protocols for Automated Peptide Synthesis with Fmoc-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development.[1] The choice of protecting groups for the side chains of trifunctional amino acids is critical for the successful synthesis of complex peptides. While the tert-butyl (tBu) group is commonly used for the protection of the γ-carboxyl group of glutamic acid (Fmoc-Glu(OtBu)-OH), the methyl ester (Fmoc-Glu(OMe)-OH) offers an alternative strategy with distinct advantages in specific applications, such as the synthesis of selectively modified peptides.[2][3]
These application notes provide a detailed protocol for the incorporation of Fmoc-Glu(OMe)-OH into peptides via automated Fmoc-SPPS. The key challenge addressed is the orthogonal deprotection of the methyl ester on the solid support, a step not required when using the acid-labile tBu protecting group. This document outlines the synthesis cycle, on-resin saponification of the methyl ester, final cleavage, and purification, supplemented with representative data and workflows.
Materials and Equipment
Reagents and Solvents
-
Resin: Pre-loaded Wang resin or Rink Amide resin (0.3 - 0.8 mmol/g loading)
-
Amino Acids: High-purity Fmoc-protected amino acids, including Fmoc-Glu(OMe)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA)
-
On-Resin Saponification: 1 M Sodium Hydroxide (NaOH) in Tetrahydrofuran (THF)/Water
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Precipitation: Cold diethyl ether
-
Purification: Acetonitrile (HPLC grade), Water (HPLC grade), TFA (HPLC grade)
Equipment
-
Automated Peptide Synthesizer
-
Lyophilizer (Freeze-Dryer)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column
-
Mass Spectrometer (MS)
-
Nitrogen bubbling or vortexing system for mixing
Experimental Protocols
General Automated Fmoc-SPPS Protocol
This protocol outlines the standard cycle for automated peptide synthesis on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence. For the incorporation of Fmoc-Glu(OMe)-OH, follow the same procedure as for other amino acids.
Monitoring Coupling Efficiency: A Kaiser test can be performed on a small sample of resin beads after the coupling step. A yellow color indicates a complete reaction (free primary amines are absent), while a blue/purple color signifies incomplete coupling, requiring a recoupling step.
On-Resin Saponification of the Glutamic Acid Methyl Ester
This step is performed after the full peptide sequence has been assembled and before the final cleavage from the resin. This protocol is based on the use of sodium hydroxide in a THF/water mixture.
-
Resin Preparation: After the final Fmoc deprotection and subsequent washing of the N-terminal amino acid, wash the resin-bound peptide with THF (3 times).
-
Saponification:
-
Prepare a fresh solution of 1 M NaOH in THF/Water (4:1 v/v).
-
Add the saponification solution to the resin and react for 2-4 hours at room temperature with gentle agitation.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with THF/Water (4:1 v/v) (3 times).
-
Wash with a solution of 0.5 M HCl in Dioxane/Water (4:1 v/v) to neutralize any excess base.
-
Wash thoroughly with DMF (5 times) and then DCM (3 times).
-
-
Drying: Dry the resin under vacuum for at least 1 hour before proceeding to cleavage.
Peptide Cleavage and Deprotection
-
Resin Transfer: Transfer the dried resin to a cleavage vessel.
-
Cleavage Cocktail Addition: Add the cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIS) to the resin (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the peptide suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the peptide pellet under a stream of nitrogen.
-
Peptide Purification and Analysis
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purification: Purify the peptide by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Confirm the molecular weight of the purified peptide by mass spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Data Presentation
The following tables present representative data for the synthesis of a model hexapeptide (H-Tyr-Ala-Glu-Phe-Leu-Gly-NH2) using either Fmoc-Glu(OtBu)-OH or Fmoc-Glu(OMe)-OH on a Rink Amide resin.
Table 1: Comparison of Synthesis Parameters and Yields
| Parameter | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OMe)-OH |
| Resin Loading (mmol/g) | 0.55 | 0.55 |
| Synthesis Scale (mmol) | 0.1 | 0.1 |
| Coupling Efficiency (avg.) | >99% | >99% |
| On-Resin Saponification | Not Applicable | Required |
| Crude Peptide Yield (mg) | 115 | 108 |
| Overall Yield (Crude) | 85% | 80% |
Table 2: Purity Analysis of the Synthesized Peptides
| Analysis | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OMe)-OH |
| Crude Purity (HPLC %) | 82 | 75 |
| Purity after HPLC (% ) | >98 | >97 |
| Expected Mass (Da) | 685.78 | 671.75 |
| Observed Mass (Da) | 685.8 | 671.7 |
Note: The data presented are representative and may vary depending on the specific peptide sequence, synthesis conditions, and purification efficiency.
Visualizations
Experimental Workflow for Automated Peptide Synthesis
References
Application Notes and Protocols for Coupling Fmoc-Glu(OMe)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OMe)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-methyl ester, is a crucial building block in solid-phase peptide synthesis (SPPS).[1] The methyl ester protection on the γ-carboxyl group provides a stable side-chain protecting group that can be managed throughout the synthesis process.[1] The selection of an appropriate coupling reagent is paramount to ensure high coupling efficiency, minimize racemization, and prevent side reactions, ultimately influencing the purity and yield of the final peptide.[2] This document provides a detailed guide to the selection of coupling reagents for Fmoc-Glu(OMe)-OH and protocols for their use in SPPS.
Selecting a Coupling Reagent
The choice of coupling reagent is a critical factor for the success of peptide synthesis.[2] Several classes of reagents are available, each with its own advantages and disadvantages. The most common classes include carbodiimides, phosphonium salts, and aminium/uronium salts. Additives are often used in conjunction with these reagents to enhance reaction rates and suppress racemization.[3]
Comparison of Common Coupling Reagents
| Coupling Reagent Class | Examples | Additive | Advantages | Disadvantages |
| Carbodiimides | DIC (Diisopropylcarbodiimide), DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole), OxymaPure | Cost-effective, readily available. DIC forms a soluble urea byproduct, making it suitable for automated SPPS.[2][3] | Slower reaction rates compared to other classes.[3] Risk of racemization without an additive.[3] DCC forms an insoluble urea byproduct, making it less suitable for SPPS.[4] |
| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyAOP | - | High coupling efficiency and rapid reaction times.[3][4] Byproducts are generally less hazardous than those from BOP.[4] | More expensive than carbodiimides. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU | - | Very efficient with fast coupling times (as little as 6 minutes).[4][5] HATU is generally more reactive than HBTU with less epimerization.[4] COMU is a safer and highly efficient alternative to benzotriazole-based reagents.[2][4][6] | Can cause guanidinylation of the N-terminus if used in excess.[4] HBTU and HATU are based on potentially explosive triazoles.[2] |
Experimental Protocols
The following are standard protocols for coupling Fmoc-Glu(OMe)-OH in SPPS using common coupling reagents. These protocols can be adapted for both manual and automated peptide synthesis.
Protocol 1: DIC/HOBt Coupling
This is a classic and cost-effective coupling method. The use of HOBt is crucial to minimize racemization.[3]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Glu(OMe)-OH (3-5 equivalents)
-
DIC (3-5.5 equivalents)
-
HOBt (3-5.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF) for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 15-20 minutes at room temperature.[3]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. A negative test indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.
Protocol 2: HBTU Coupling
HBTU is a highly efficient coupling reagent that provides rapid reaction times.[5]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Glu(OMe)-OH (2-3 equivalents)
-
HBTU (2-3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4-6 equivalents)
-
DMF
Procedure:
-
Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF and wash the resin as described in Protocol 1.
-
Coupling: In a reaction vessel containing the deprotected peptide-resin, add a solution of Fmoc-Glu(OMe)-OH (2.0 equivalents) in DMF. Subsequently, add a solution of HBTU (2.0 equivalents) in DMF, followed by DIPEA (4.0 equivalents).[7]
-
Reaction Time: Agitate the mixture for 10-60 minutes at room temperature.[5][7]
-
Monitoring: Monitor the reaction completion using the ninhydrin test.
-
Washing: After a negative ninhydrin test, thoroughly wash the resin with DMF.[7]
Protocol 3: HATU Coupling
HATU is generally more reactive than HBTU and is preferred for rapid coupling protocols and sterically hindered amino acids.[4]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Glu(OMe)-OH (2-3 equivalents)
-
HATU (2-3 equivalents)
-
DIPEA or Collidine (4-6 equivalents)
-
DMF
Procedure:
-
Fmoc Deprotection: Deprotect the N-terminal Fmoc group using 20% piperidine in DMF and wash the resin.
-
Coupling: The procedure is similar to the HBTU protocol. Add a solution of Fmoc-Glu(OMe)-OH (2.0 equivalents) in DMF to the resin. Then, add a solution of HATU (2.0 equivalents) in DMF and DIPEA (4.0 equivalents).
-
Reaction Time: Mix for 10-60 minutes. HATU often leads to faster completion times than HBTU.
-
Monitoring and Washing: Monitor with the ninhydrin test and wash the resin with DMF upon completion.
SPPS Coupling Workflow
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: General workflow for one cycle of Fmoc-SPPS coupling.
Potential Side Reactions and Mitigation
When coupling Fmoc-Glu(OMe)-OH, or any amino acid, certain side reactions can occur. Awareness of these can help in troubleshooting and optimizing the synthesis.
-
Racemization: The risk of losing stereochemical integrity is present with all coupling methods but can be minimized by using additives like HOBt or OxymaPure, especially with carbodiimide reagents.[3][8] Uronium/aminium reagents like HATU are known to cause less racemization.[4]
-
Guanidinylation: Uronium/aminium reagents such as HBTU and HATU can react with the free N-terminus of the peptide, leading to chain termination. This can be avoided by not using a large excess of the coupling reagent and by pre-activating the amino acid.[4]
-
Aspartimide Formation: While this is a more significant issue for aspartic acid residues, the structurally similar glutamic acid can also be susceptible under certain conditions, particularly with repeated exposure to base. Adding HOBt to the piperidine solution for Fmoc deprotection can help reduce this side reaction.[3][9]
By carefully selecting the coupling reagent and following established protocols, researchers can successfully incorporate Fmoc-Glu(OMe)-OH into their peptide sequences with high efficiency and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for HBTU/DIPEA Activation of Fmoc-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is critical for the successful assembly of peptide chains. The use of coupling reagents is essential to activate the carboxylic acid of the incoming Fmoc-protected amino acid, facilitating its reaction with the free amine of the resin-bound peptide. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in conjunction with a tertiary base such as N,N-diisopropylethylamine (DIPEA), is a widely used and highly effective coupling reagent.[1][2] This combination promotes rapid and efficient coupling with minimal side reactions.[3]
This document provides detailed application notes and protocols for the activation and coupling of Fmoc-L-Glu(OMe)-OH using HBTU and DIPEA in SPPS. Fmoc-L-Glu(OMe)-OH is a valuable building block in peptide synthesis, where the methyl ester protects the side-chain carboxylic acid.[4][5][6][7]
Reaction Mechanism and Workflow
The activation of an Fmoc-amino acid with HBTU in the presence of DIPEA proceeds through the formation of an active ester intermediate. DIPEA acts as a base to deprotonate the carboxylic acid of the Fmoc-amino acid, forming a carboxylate anion. This anion then attacks the electrophilic carbon of HBTU, leading to the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester. This active ester readily reacts with the primary amine of the peptide chain on the solid support to form the desired peptide bond.
Caption: General mechanism of Fmoc-Glu(OMe)-OH activation and coupling.
The general workflow for a coupling cycle in SPPS using HBTU/DIPEA is outlined below.
References
- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Fmoc-Glu(OMe)-OH, 145038-50-2 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Fmoc Deprotection of Glutamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection strategies in the synthesis of complex peptides. Glutamic acid, a key acidic amino acid, is typically incorporated into peptide sequences using Fmoc-Glu(OtBu)-OH, where the side-chain carboxyl group is protected as a tert-butyl ester to prevent side reactions. The successful deprotection of the α-amino Fmoc group is a critical step that can significantly impact the final yield and purity of the synthesized peptide.
This document provides detailed application notes and protocols for the Fmoc deprotection of glutamic acid derivatives, with a focus on optimizing reaction conditions, minimizing side reactions, and ensuring high-purity peptide products.
Fmoc Deprotection: Mechanism and Reagents
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, deprotonates the acidic proton on the C9 position of the fluorenyl group. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the amino acid. The liberated DBF is subsequently trapped by the amine base to form a stable adduct.
The most common deprotection reagent is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][2] However, alternative bases and concentrations can be employed to optimize deprotection for specific peptide sequences or to mitigate side reactions.
Quantitative Data on Deprotection Conditions
The efficiency of Fmoc deprotection can be evaluated by monitoring the reaction kinetics. The following table summarizes the half-life (t½) and the time required for 99.99% deprotection for various reagents and concentrations.
| Deprotection Reagent | Concentration (% v/v in DMF) | Half-life (t½) in seconds | Time for 99.99% Deprotection (minutes) |
| Piperidine | 20% | 7 | 1.5 |
| Piperidine | 10% | 20 | 4.4 |
| Piperidine | 5% | 39 | 8.6 |
| Piperazine | 5% | 50 | 11 |
| Piperazine + DBU | 5% + 0.5% | 11 | 2.4 |
| Piperazine + DBU | 5% + 1% | 7 | 1.5 |
| Piperazine + DBU | 5% + 2% | 4 | <1 |
Data adapted from a study on the kinetics of Fmoc deprotection of resin-bound Fmoc-Val.[3]
Potential Side Reactions with Glutamic Acid Derivatives
A primary side reaction associated with N-terminal glutamic acid residues is the formation of pyroglutamic acid (pGlu).[4][5] This intramolecular cyclization of the N-terminal glutamic acid residue can occur under both acidic and basic conditions, leading to a truncated peptide that is difficult to separate from the desired product.[4][6] The rate of pyroglutamate formation is influenced by pH, with minimal formation observed around pH 6.2 and increased rates at more acidic or basic pH.[6] The use of shorter deprotection times with piperidine can help to minimize this side reaction.[4]
Experimental Protocols
Standard Fmoc Deprotection Protocol using Piperidine
This protocol describes the standard method for Fmoc deprotection of a resin-bound peptide containing a glutamic acid derivative.
Materials:
-
Peptide-resin with N-terminal Fmoc-Glu(OtBu)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently using an inert gas stream or a shaker for 3-10 minutes at room temperature.[1]
-
Reagent Removal: Drain the piperidine solution.
-
Second Deprotection (Optional but Recommended): Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes.
-
Reagent Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Final Wash: Wash the resin with DCM (3-5 times) to prepare for the next coupling step.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test or a Chloranil test to confirm the presence of a free primary amine, indicating complete deprotection.
Protocol for Monitoring Fmoc Deprotection by HPLC
This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction.
Materials:
-
Aliquots of the deprotection reaction mixture at various time points
-
Quenching solution (e.g., 5% DIPEA in DMF)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sampling: At defined time intervals (e.g., 1, 3, 5, 10 minutes) during the deprotection reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.[7]
-
Quenching: Immediately quench the reaction in the aliquot by adding a small volume of the quenching solution.[7]
-
Preparation for HPLC: Evaporate the solvent from the quenched aliquot and redissolve the residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis: Inject the sample onto the HPLC system. Monitor the elution profile at a wavelength where the Fmoc group absorbs strongly (e.g., 301 nm).
-
Data Analysis: Quantify the peak areas corresponding to the Fmoc-containing peptide and the deprotected peptide (or the dibenzofulvene adduct) to determine the percentage of deprotection over time.[8]
Visualizations
Caption: Mechanism of Fmoc deprotection.
Caption: Experimental workflow for Fmoc deprotection.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 6. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Glu(OMe)-OH in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OMe)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-methyl ester, is a pivotal amino acid derivative utilized in solid-phase peptide synthesis (SPPS). Its unique protecting group strategy allows for the selective incorporation of glutamic acid into peptide sequences, a key component in a variety of biologically active peptides and peptidomimetics. The base-labile Fmoc group on the α-amine enables stepwise peptide elongation, while the methyl ester on the γ-carboxyl side-chain offers an alternative deprotection strategy compared to the more common acid-labile tert-butyl ester. This feature is particularly valuable in the synthesis of complex peptides where orthogonal protection schemes are necessary to achieve selective modifications, such as lactam bridge formation or side-chain conjugation.
These application notes provide an overview of the utility of Fmoc-Glu(OMe)-OH in drug discovery, with a focus on its application in the synthesis of targeted radiopharmaceuticals. Detailed protocols for its use in SPPS and relevant quantitative data are also presented.
Key Applications in Drug Discovery
The primary application of Fmoc-Glu(OMe)-OH is in the manual or automated synthesis of peptides for pharmaceutical research and the development of new therapeutics.[1] Its incorporation into peptide sequences is critical for creating molecules with specific binding affinities and biological activities.
A prominent example of the application of glutamic acid derivatives is in the synthesis of ligands targeting the Prostate-Specific Membrane Antigen (PSMA) . PSMA is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an excellent target for both diagnostic imaging and targeted radiotherapy.[2] Small molecule inhibitors of PSMA often contain a Glu-urea-Lys pharmacophore, which is essential for high-affinity binding to the active site of the enzyme.[3][4]
Fmoc-protected glutamic acid derivatives are crucial for the solid-phase synthesis of these PSMA inhibitors, such as the widely used clinical agent PSMA-617 .[5] While many syntheses of PSMA-617 utilize the tert-butyl protected Fmoc-Glu(OtBu)-OH, the use of Fmoc-Glu(OMe)-OH presents an alternative strategy, particularly when milder, non-acidic conditions for side-chain deprotection are desired.
Data Presentation
Table 1: Physicochemical Properties of Fmoc-Glu(OMe)-OH
| Property | Value |
| CAS Number | 145038-50-2 |
| Molecular Formula | C₂₁H₂₁NO₆ |
| Molecular Weight | 383.4 g/mol |
| Appearance | White solid |
| Purity (Typical) | ≥98% (HPLC) |
Table 2: Quantitative Data for PSMA-617 Synthesis and Radiolabeling
| Parameter | Value | Reference |
| Overall Yield of PSMA-617 Precursor | 41% | [6] |
| Chromatographic Purity of PSMA-617 | 98.95% | [7][8] |
| Radiochemical Yield of [¹⁷⁷Lu]Lu-PSMA-617 | >95% | [1][6] |
| Radiochemical Purity of [¹⁷⁷Lu]Lu-PSMA-617 | >98% | |
| Specific Activity of [¹⁷⁷Lu]Lu-PSMA-617 | 55 GBq/μmol | |
| Radiochemical Yield of [⁶⁴Cu]PSMA-617 | >99% | [9] |
| Radiochemical Yield of [¹⁸F]AlF-PSMA-EUK | 18 ± 3% | [10] |
| Radiochemical Purity of [¹⁸F]AlF-PSMA-EUK | 95 ± 3% | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing a Glu(OMe) Residue
This protocol outlines the manual solid-phase synthesis of a generic peptide utilizing Fmoc-Glu(OMe)-OH on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Glu(OMe)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Fmoc-Glu(OMe)-OH):
-
In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
To check for completion of the coupling reaction, perform a Kaiser test.
-
If the test is positive (blue beads), repeat the coupling step.
-
If the test is negative (yellow beads), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Side-Chain Deprotection (Saponification of Methyl Ester):
-
Wash the resin with THF.
-
Prepare a solution of 1 M Lithium hydroxide (LiOH) in a 3:1 mixture of THF/water.
-
Add the LiOH solution to the resin and agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin extensively with water, DMF, and DCM.
-
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Synthesis of the Glu-urea-Lys Pharmacophore for PSMA Inhibitors
This protocol describes a method for synthesizing the key Glu-urea-Lys (EUK) pharmacophore on a solid support, adapted from methods for PSMA-617 synthesis. This protocol utilizes Fmoc-Glu(OtBu)-OH, but the same principle can be applied with Fmoc-Glu(OMe)-OH, followed by the saponification step described in Protocol 1.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Glu(OtBu)-OH
-
Triphosgene
-
H-Lys(Fmoc)-OMe or another suitably protected lysine derivative
-
Anhydrous DCM
-
Anhydrous DMF
-
DIEA
-
25% Piperidine in DMF
Procedure:
-
Loading of the First Amino Acid: Attach Fmoc-Glu(OtBu)-OH (2 mmol) to 2-CTC resin (1.0 g) using DIEA (8 mmol) in anhydrous DCM/DMF (1:1) for 2 hours at room temperature.[11]
-
Fmoc Deprotection: Remove the Fmoc group using 25% piperidine in DMF for 30 minutes.[11]
-
Isocyanate Formation:
-
In a sealed, round-bottom flask at 0°C, add a solution of triphosgene (0.6 mmol) in dry DCM to the resin-bound glutamate.
-
Add DIEA (4.5 mmol) and stir the mixture for 6 hours at 0°C to form the isocyanate intermediate on the solid phase.[11]
-
-
Urea Bond Formation:
-
In a separate vial, dissolve the protected lysine derivative (e.g., H-Lys(Fmoc)-OMe) in anhydrous DCM.
-
Add this solution and DIEA to the resin-bound isocyanate.
-
Agitate the mixture at room temperature until the reaction is complete (monitor by Kaiser test).
-
-
Further Peptide Elongation and Cleavage: The resulting Glu-urea-Lys core can be further elongated at the N-terminus of the lysine, followed by side-chain deprotection and cleavage from the resin as described in Protocol 1.
Signaling Pathways and Experimental Workflows
PSMA-Mediated Signaling in Prostate Cancer
PSMA is not only a target for ligand delivery but also a functional enzyme that influences intracellular signaling pathways involved in prostate cancer progression. Upon binding and internalization, PSMA can modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[3] Inhibition of PSMA can disrupt these signaling cascades, contributing to the therapeutic effect of PSMA-targeted therapies.
Biochemically, PSMA has been shown to interact with the scaffolding protein RACK1, which disrupts the signaling between the β1 integrin and IGF-1R complex that would normally activate the MAPK pathway.[11][12] This disruption enables the activation of the PI3K-Akt pathway, promoting tumor cell survival.[11][12]
Caption: PSMA-mediated redirection of signaling from the MAPK to the PI3K/Akt pathway.
Experimental Workflow for Synthesis and Evaluation of a PSMA-Targeted Peptide
The following diagram illustrates the general workflow for the synthesis, purification, and initial evaluation of a PSMA-targeted peptide therapeutic or diagnostic agent.
Caption: Workflow for the synthesis and evaluation of a PSMA-targeted radiopharmaceutical.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of an Al18F radiofluorinated GLU-UREA-LYS(AHX)-HBED-CC PSMA ligand in an automated synthesis platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
Application Notes and Protocols: Fmoc-Glu(OMe)-OH in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH) is a pivotal building block in modern biochemical research, primarily utilized in solid-phase peptide synthesis (SPPS). Its unique protecting group strategy, with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the methyl ester protecting the γ-carboxyl group, allows for the controlled, stepwise synthesis of complex peptides. Beyond peptide synthesis, Fmoc-Glu(OMe)-OH and its derivatives are increasingly employed in the development of sophisticated biomaterials, such as self-assembling hydrogels for 3D cell culture, and as linkers in the construction of peptide-drug conjugates (PDCs) for targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of Fmoc-Glu(OMe)-OH in these key areas of biochemical research.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Glu(OMe)-OH is a cornerstone reagent for the incorporation of glutamic acid residues into synthetic peptides via Fmoc-based SPPS.[1][2] The methyl ester side-chain protection is stable under the basic conditions used for Fmoc group removal (typically piperidine in DMF) but can be cleaved during the final acidolytic cleavage from the resin.
Key Characteristics and Advantages
| Property | Description | Reference |
| α-Amino Protection | Fmoc group, removed by weak bases like piperidine. | [1][2] |
| Side-Chain Protection | Methyl ester (OMe), stable to piperidine, cleaved by strong acids (e.g., TFA). | [1][2] |
| Orthogonality | The differential lability of the Fmoc and OMe protecting groups allows for selective deprotection and controlled peptide elongation. | |
| Solubility | Generally soluble in standard SPPS solvents like DMF and NMP. | |
| Purity | High purity is crucial for successful peptide synthesis to avoid truncated or modified sequences. | [2] |
Experimental Protocol: Standard SPPS Cycle for Fmoc-Glu(OMe)-OH Incorporation
This protocol outlines a single coupling cycle for adding Fmoc-Glu(OMe)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-Glu(OMe)-OH
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes at room temperature with gentle agitation.[3][4]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. The completion of the reaction can be monitored using a Kaiser test.[5]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times), DCM (2-3 times), and MeOH (2-3 times) to remove excess reagents and byproducts.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent, such as acetic anhydride and DIPEA in DMF.
Figure 1: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of Fmoc-Glu(OMe)-OH.
Peptide Cleavage and Side-Chain Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the methyl ester of the glutamic acid residue, are removed.
Cleavage Cocktail Selection:
The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A standard cocktail is typically comprised of a strong acid (TFA) and scavengers to trap reactive carbocations generated during deprotection.
| Reagent Cocktail | Composition (v/v) | Application Notes | Reference |
| Standard (Reagent K) | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | General purpose, suitable for peptides containing Cys, Met, Trp, and Tyr. | [6] |
| "Odorless" (Reagent B) | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) | Useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation. | [6][7] |
| For Arg(Pbf/Pmc) | TFA (95%), Water (2.5%), TIS (2.5%) | Efficient for most standard protecting groups. | [8] |
Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the appropriate freshly prepared, cold cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the peptide from the combined filtrate by adding it to a large volume of cold diethyl ether or methyl tert-butyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in Self-Assembling Hydrogels
Fmoc-amino acids, including derivatives of glutamic acid, can self-assemble into nanofibrous hydrogels, which are valuable biomaterials for 3D cell culture and tissue engineering.[9] These hydrogels mimic the extracellular matrix and provide a hydrated, three-dimensional environment for cell growth.
Hydrogel Formation and Properties
The self-assembly process is driven by non-covalent interactions, including π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones. The properties of the resulting hydrogel, such as stiffness and stability, can be tuned by changing the amino acid sequence, concentration, and pH.[10]
| Property | Typical Values/Observations | Reference |
| Gelation Time | Minutes to hours, depending on the peptide and conditions. | [11] |
| Storage Modulus (G') | 10 Pa - 100 kPa, indicating a soft to moderately stiff gel. | [12] |
| Fiber Diameter | 10 - 100 nm, forming a porous network. | [12] |
| Biocompatibility | Generally high, supporting cell viability and proliferation. | [1][13] |
Protocol: Preparation of a Fmoc-Dipeptide Hydrogel
This protocol describes the formation of a hydrogel from a generic Fmoc-dipeptide, which can be adapted for peptides containing glutamic acid.
Materials:
-
Fmoc-dipeptide (e.g., Fmoc-Phe-Gly)
-
Sterile deionized water or cell culture medium
-
pH adjustment solution (e.g., sterile NaOH or HCl) or a method to trigger gelation like glucono-δ-lactone hydrolysis.
Protocol:
-
Peptide Dissolution: Dissolve the Fmoc-dipeptide in sterile water or buffer at a concentration above its critical gelation concentration (typically 1-10 mg/mL). The pH may need to be raised (e.g., with NaOH) to facilitate dissolution.
-
Triggering Gelation: Induce self-assembly by adjusting the pH back to neutral or physiological pH (around 7.4). This can be done by the slow addition of an acid or through the hydrolysis of glucono-δ-lactone, which gradually lowers the pH.
-
Incubation: Allow the solution to stand at room temperature or 37°C. Gelation can be confirmed by inverting the vial; a stable gel will not flow.
-
Cell Encapsulation (for 3D culture): Resuspend cells in the peptide solution before triggering gelation. The self-assembly process will encapsulate the cells within the hydrogel matrix.
Figure 2: Workflow for the formation of a self-assembling Fmoc-peptide hydrogel.
Application in Peptide-Drug Conjugates (PDCs)
The side chain of glutamic acid provides a carboxylic acid handle that can be used for the conjugation of drugs, imaging agents, or other molecules to a peptide. Fmoc-Glu(OMe)-OH can be incorporated into a peptide, and after SPPS and purification, the methyl ester can be hydrolyzed to reveal the free carboxylic acid for conjugation. Alternatively, orthogonally protected glutamic acid derivatives, such as Fmoc-Glu(OAll)-OH, can be used for on-resin conjugation.
Role as a Linker
Glutamic acid can serve as a component of a cleavable or non-cleavable linker in a PDC.[14] The linker plays a critical role in the stability of the conjugate in circulation and the release of the drug at the target site.[]
Conceptual Workflow for PDC Synthesis
The following workflow outlines the general steps for creating a PDC using a peptide containing a glutamic acid residue.
Figure 3: Conceptual workflow for the synthesis of a peptide-drug conjugate (PDC) via a glutamic acid residue.
Protocol: Solution-Phase Conjugation to a Glutamic Acid Side Chain
This protocol assumes the peptide has been synthesized, cleaved, and purified, and the glutamic acid side-chain is a free carboxylic acid.
Materials:
-
Purified peptide with a glutamic acid residue
-
Drug molecule with a primary amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Purification system (e.g., RP-HPLC)
Protocol:
-
Activation of the Carboxylic Acid:
-
Dissolve the peptide in anhydrous DMF or DMSO.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the peptide solution.
-
Stir the reaction at room temperature for 1-4 hours to form the NHS-ester.
-
-
Conjugation:
-
Add the amine-containing drug (1.2 equivalents) to the activated peptide solution.
-
If necessary, add a non-nucleophilic base like DIPEA to ensure the drug's amine is deprotonated.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Quench the reaction if necessary (e.g., with a small amount of water).
-
Purify the resulting peptide-drug conjugate by RP-HPLC to remove unreacted starting materials and byproducts.
-
Characterize the final product by mass spectrometry and HPLC.
-
Conclusion
Fmoc-Glu(OMe)-OH is a versatile and indispensable reagent in biochemical research. Its primary application in solid-phase peptide synthesis is well-established, enabling the creation of a vast array of peptides for therapeutic and research purposes. Furthermore, the unique properties of Fmoc-amino acids are being harnessed to create advanced biomaterials like hydrogels for 3D cell culture. The glutamic acid side chain also provides a valuable site for the conjugation of molecules to peptides, a strategy that is central to the development of targeted therapies such as peptide-drug conjugates. The protocols and data presented here provide a foundation for researchers to effectively utilize Fmoc-Glu(OMe)-OH in their own research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 6. Bot Detection [iris-biotech.de]
- 7. peptide.com [peptide.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. The rheological and structural properties of Fmoc-peptide-based hydrogels: the effect of aromatic molecular architecture on self-assembly and physical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cleavage of Methyl Ester from Glutamic Acid Side-Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the development of peptide-based therapeutics, the carboxylic acid side-chain of glutamic acid (Glu) is routinely protected to prevent unwanted side reactions. The methyl ester (OMe) is a common protecting group due to its stability and relatively small size. However, the selective and efficient cleavage of this ester is a critical step to either unmask the free carboxylic acid for subsequent modification (e.g., on-resin cyclization, conjugation) or during the final deprotection of the synthetic peptide.[1]
The choice of cleavage method is dictated by the overall protection strategy of the peptide, particularly the stability of the N-terminal protecting group (e.g., Fmoc), other side-chain protecting groups, and the resin linker. Conditions must be chosen to avoid side reactions such as racemization or aspartimide formation.[1][2] These notes provide an overview of common chemical and enzymatic methods for the deprotection of glutamic acid methyl esters, complete with detailed protocols and comparative data.
Cleavage Methodologies
Several strategies exist for the cleavage of methyl esters from the glutamic acid side-chain. The primary methods include basic hydrolysis (saponification), enzymatic cleavage, and specialized nucleophilic or Lewis acid-based approaches.
-
Basic Hydrolysis (Saponification): This is the most prevalent method, typically employing an alkali metal hydroxide like lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents.[3] While effective, care must be taken as basic conditions can promote racemization, especially in sensitive sequences.[2] Newer methods have been developed using milder conditions or protective agents to enhance selectivity and yield while minimizing side reactions.[4]
-
Enzymatic Cleavage: Enzymes such as lipases offer an exceptionally mild and highly selective method for ester hydrolysis.[3] This approach is particularly valuable for complex and sensitive substrates where harsh chemical conditions could lead to degradation or loss of stereochemical integrity.[3]
-
Lewis Acid-Mediated Cleavage: While more commonly applied to acid-labile groups like tert-butyl (tBu) esters, Lewis acids can be employed for selective deprotection on a solid support. For instance, ferric chloride (FeCl₃) has been used for the on-resin cleavage of tBu esters, providing a template for orthogonal side-chain modification that could be explored for other ester types.[5][6]
-
Alternative Protecting Groups for Orthogonal Cleavage: For syntheses requiring selective on-resin side-chain deprotection, allyl (All) esters are a frequent alternative to methyl esters. Allyl groups are stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu group removal, but can be selectively cleaved using a palladium catalyst.[1][7]
Quantitative Data Summary
The efficiency of different cleavage methods can vary significantly based on the substrate and reaction conditions. The following table summarizes quantitative data from various reported procedures.
| Method/Reagent(s) | Substrate Example | Conditions | Time | Yield/Purity | Reference(s) |
| Basic Hydrolysis | |||||
| LiOH | Generic Methyl Ester | THF/Methanol/H₂O (3:1:1) | - | - | [3] |
| Lithium Hydroperoxide | Complex Tripeptide Methyl Ester | THF/Methanol/H₂O (3:1:1), RT | - | 97% | [3] |
| Barium Hydroxide | Sensitive dienoate methyl ester | Methanol | - | Quantitative | [3] |
| NaOH / CaI₂ | Fmoc-Amino Methyl Ester | Acetone/H₂O | 24 h | 81% | [4] |
| Enzymatic Hydrolysis | |||||
| Porcine Pancreatic Lipase | Chlorotetaine precursor | - | - | High, with no racemization | [3] |
| Lewis Acid (tBu Ester) | |||||
| Ferric Chloride (FeCl₃) | Peptide-Asp(OtBu)-Resin | 5 equiv. FeCl₃ in DCM | 1.5 h | Good | [5][6] |
| Alternative Groups | |||||
| Pd(PPh₃)₄ / PhSiH₃ | Peptide-Glu(OAll)-Resin | DCM, Argon | 3 x 30 min | - | [7][8] |
Experimental Protocols
This protocol describes a general method for the saponification of a glutamic acid methyl ester in a protected peptide or amino acid derivative in solution.
Workflow for Saponification
Caption: General workflow for solution-phase saponification of a methyl ester.
Materials:
-
N-protected Glutamic Acid-γ-methyl ester derivative
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
Lithium Hydroxide (LiOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Dissolve the protected glutamic acid methyl ester substrate in a 3:1 mixture of THF and MeOH (e.g., 10 mL/mmol of substrate).
-
In a separate container, prepare a 1M solution of LiOH in deionized water.
-
Add 1.5 to 3 equivalents of the aqueous LiOH solution to the substrate solution dropwise while stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, carefully acidify the reaction mixture to a pH of ~3-4 using 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
If necessary, purify the product by silica gel chromatography.
This protocol is adapted from a "green chemistry" approach designed to hydrolyze an amino acid methyl ester while preserving the base-sensitive Fmoc group by using calcium iodide as a protective agent.[4]
Materials:
-
Fmoc-Glu(OMe)-OH or similar Fmoc-protected amino ester
-
Acetone
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Calcium Iodide (CaI₂)
Procedure:
-
Dissolve the Fmoc-amino methyl ester in acetone.
-
Add 19 equivalents of Calcium Iodide (CaI₂) to the solution.
-
Add 1.5 equivalents of Sodium Hydroxide (NaOH) from a stock aqueous solution.
-
Stir the reaction at room temperature for up to 24 hours. The CaI₂ is thought to form Ca(OH)₂, which acts as a slightly soluble hydroxide source, lowering the free hydroxide concentration and thus preserving the Fmoc group.[4]
-
Monitor the reaction by LC-MS until completion.
-
Perform an acidic workup as described in Protocol 1 to isolate the final Fmoc-protected carboxylic acid product. This method has been shown to improve yields significantly compared to other mild hydrolysis techniques.[4]
While specific protocols for on-resin methyl ester cleavage are less common, the following protocol for the cleavage of a side-chain tert-butyl ester using Ferric Chloride (FeCl₃) illustrates the principle of orthogonal, on-resin side-chain manipulation.[5][6] This method is compatible with Fmoc chemistry and allows for subsequent on-resin modifications.
Logical Flow of Cleavage Strategies
Caption: Comparison of primary strategies for ester cleavage from a glutamic acid side-chain.
Materials:
-
Peptide-on-resin containing a Glu(OtBu) or Asp(OtBu) residue (e.g., on Rink Amide resin)
-
Dichloromethane (DCM)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM in a peptide synthesis vessel.
-
Wash the resin three times with DCM (1 mL for 3 min each).[5]
-
Prepare a solution of FeCl₃ (5 equivalents relative to resin loading) in DCM.
-
Add the FeCl₃ solution to the resin and agitate for 1.5 hours at room temperature.[5]
-
After the reaction, filter the solution and wash the resin extensively with DMF (e.g., 10 times with 1 mL for 10 min each) to completely remove the iron salts.[5]
-
The resin now contains a free carboxylic acid side-chain and is ready for subsequent on-resin modification (e.g., amide coupling, cyclization). This method is tolerated by many other common side-chain protecting groups.[6]
Conclusion
The cleavage of the methyl ester from the glutamic acid side-chain is a fundamental step in peptide chemistry. While traditional saponification with LiOH is robust, potential side reactions necessitate careful control of conditions. For sensitive substrates, milder methods using enzymatic cleavage or advanced chemical reagents like the CaI₂/NaOH system offer superior selectivity and preservation of stereochemical integrity. The choice of method should be carefully considered within the context of the overall synthetic strategy to ensure high yield and purity of the final product.
References
- 1. peptide.com [peptide.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Glu(OMe)-OH Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Fmoc-Glu(OMe)-OH in Dimethylformamide (DMF) and other common solvents used in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Fmoc-Glu(OMe)-OH?
A1: Fmoc-Glu(OMe)-OH, a white solid powder, is generally soluble in polar aprotic solvents.[1] These are solvents that lack an acidic proton and are commonly used in solid-phase peptide synthesis (SPPS).
Q2: In which specific solvents is Fmoc-Glu(OMe)-OH soluble?
Q3: Is Fmoc-Glu(OMe)-OH soluble in dichloromethane (DCM)?
A3: While DCM is used in some steps of peptide synthesis, the solubility of Fmoc-protected amino acids in it can be limited.[4] It is generally less effective for dissolving Fmoc-amino acids compared to more polar solvents like DMF or NMP.
Q4: How stable is Fmoc-Glu(OMe)-OH in a DMF solution?
A4: Fmoc-protected amino acid solutions in DMF, when stored properly, can be stable for several weeks. One study showed that amino acid solutions in DMF stored at 4°C were viable for at least six weeks. However, solutions stored at room temperature showed signs of degradation, such as yellowing and precipitation. For optimal stability, it is recommended to store solutions at 4°C and use them within a few weeks. Solutions of certain amino acids like Methionine are more prone to oxidation and should be prepared fresh.
Solubility Data
Quantitative solubility data for Fmoc-Glu(OMe)-OH in various solvents is limited in publicly available literature. The following table summarizes the available information.
| Solvent | Abbreviation | Solubility | Notes |
| Dimethyl Sulfoxide | DMSO | ≥ 100 mg/mL (260.83 mM) | The product is hygroscopic; using newly opened DMSO is recommended.[2] |
| Dimethylformamide | DMF | Good | While specific quantitative data is unavailable, it is the most common solvent for SPPS, and Fmoc-amino acids are generally readily soluble. |
| N-methyl-2-pyrrolidone | NMP | Good | A common alternative to DMF in SPPS with similar polarity.[4] |
| Dichloromethane | DCM | Limited | Less effective for dissolving Fmoc-amino acids compared to more polar solvents.[4] |
Experimental Protocols
Protocol for Dissolving Fmoc-Glu(OMe)-OH for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines the standard procedure for dissolving Fmoc-Glu(OMe)-OH for a coupling reaction in an automated or manual peptide synthesizer.
Materials:
-
Fmoc-Glu(OMe)-OH
-
High-purity DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Activation base (e.g., DIPEA or NMM)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent any side reactions.
-
Weighing: Accurately weigh the required amount of Fmoc-Glu(OMe)-OH and the coupling reagents.
-
Dissolution:
-
In a suitable container, add the appropriate volume of DMF.
-
Add the weighed Fmoc-Glu(OMe)-OH to the DMF.
-
Vortex the mixture until the solid is fully dissolved. If dissolution is slow, brief sonication (1-2 minutes) can be applied.
-
-
Activation:
-
Add the coupling reagents to the dissolved Fmoc-Glu(OMe)-OH solution.
-
Just prior to addition to the synthesis vessel, add the activation base (e.g., DIPEA).
-
-
Use: Immediately use the activated amino acid solution for the coupling reaction in your peptide synthesizer.
Troubleshooting Guide
Encountering solubility issues with Fmoc-Glu(OMe)-OH can be a hurdle in the smooth execution of peptide synthesis. This guide provides steps to troubleshoot and resolve these issues.
Problem: Fmoc-Glu(OMe)-OH does not fully dissolve in DMF.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for Fmoc-Glu(OMe)-OH dissolution.
Detailed Troubleshooting Steps:
-
Verify Solvent Quality: Ensure the DMF is of high purity and anhydrous. The presence of water can affect solubility and the stability of the Fmoc-protecting group. DMF can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group.[5] Using a fresh bottle of high-purity DMF is recommended.
-
Increase Agitation:
-
Vortexing: Ensure the solution is being vortexed vigorously to facilitate dissolution.
-
Sonication: Use an ultrasonic bath for a short period (2-5 minutes). This can help break up any aggregates and enhance solubility. Be cautious not to sonicate for extended periods to avoid potential degradation.
-
-
Gentle Warming:
-
Gently warm the solution to 30-40°C. This can significantly improve the solubility of many organic compounds. Avoid excessive heat, as it may lead to degradation of the Fmoc-amino acid.
-
-
Use of a Co-solvent:
-
If solubility is still an issue, the addition of a small amount of a stronger polar aprotic solvent like DMSO can be effective. A 10-50% (v/v) addition of DMSO to the DMF can enhance the solubility of the Fmoc-amino acid.
-
-
Prepare a Fresh Solution: If the above steps do not resolve the issue, it is advisable to discard the solution and prepare a fresh one, paying close attention to the quality of the starting materials and solvents.
References
Technical Support Center: Fmoc-Glu(OMe)-OH Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Glu(OMe)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Incomplete Coupling of Fmoc-Glu(OMe)-OH
Question: My coupling reaction with Fmoc-Glu(OMe)-OH is incomplete, as indicated by a positive Kaiser test. What are the potential causes and how can I resolve this?
Answer:
Incomplete coupling of Fmoc-Glu(OMe)-OH can stem from several factors, ranging from steric hindrance to suboptimal reaction conditions. Below is a systematic guide to troubleshoot and prevent this issue.
Potential Cause 1: Steric Hindrance
Fmoc-Glu(OMe)-OH, like other amino acid derivatives with bulky protecting groups, can present steric challenges that slow down the coupling reaction. This is particularly true if the N-terminal amino acid of the peptide on the resin is also sterically hindered.
Solutions:
-
Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can often drive the reaction to completion.
-
Double Coupling: If an extended coupling time is insufficient, performing a second coupling with fresh reagents is a highly effective strategy.[1][2][3]
-
Elevated Temperature: Gently heating the reaction vessel (e.g., to 30-40°C) can increase the reaction kinetics. However, this should be done with caution as elevated temperatures can also promote side reactions.
Potential Cause 2: Inefficient Activation or Coupling Reagent
The choice of coupling reagent is critical, especially for difficult couplings. Standard carbodiimide reagents like DIC might not be sufficiently reactive for challenging sequences.
Solutions:
-
Switch to a Stronger Coupling Reagent: Uronium or phosphonium salt-based reagents are generally more reactive and effective for hindered amino acids.[4] Consider using reagents such as HBTU, HATU, or COMU.[4]
-
Inclusion of Additives: Ensure your coupling cocktail includes an additive like HOBt or OxymaPure. These additives can suppress side reactions and enhance coupling efficiency.[4] OxymaPure is often favored as a non-explosive alternative to HOBt.
Potential Cause 3: Suboptimal Reagent Concentration and Stoichiometry
Insufficient concentration or an incorrect ratio of reagents can lead to incomplete coupling.
Solutions:
-
Increase Reagent Equivalents: For difficult couplings, increasing the equivalents of the Fmoc-amino acid, coupling reagent, and base (e.g., from 3 equivalents to 5 equivalents) can be beneficial.
-
Optimize Solvent Volume: Ensure that the concentration of your reagents is optimal. Using a minimal amount of solvent to dissolve the reagents can increase their effective concentration and improve reaction rates.[1]
Potential Cause 4: On-Resin Aggregation
As the peptide chain elongates, it can fold into secondary structures that are stabilized by intermolecular hydrogen bonds, leading to aggregation. This can physically block the N-terminal amine, preventing it from reacting.
Solutions:
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.[5]
-
Incorporate Structure-Disrupting Elements: The use of pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the peptide sequence can help to disrupt aggregation.[5][6]
-
Solvent Choice: A mixture of solvents like DCM/DMF/NMP may improve resin swelling and reduce aggregation.[5]
Potential Cause 5: Side Reactions
While less common during the coupling step itself, side reactions can consume the activated amino acid or modify the N-terminus. One potential side reaction for glutamic acid derivatives is the formation of pyroglutamate. This is more likely to occur with an N-terminal glutamic acid residue under acidic or basic conditions, but the activated ester intermediate during coupling could be susceptible under certain conditions.[7][8][9][10]
Solution:
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the activated ester of Fmoc-Glu(OMe)-OH, reducing the amount available for coupling. Use anhydrous solvents and handle reagents in a dry environment.
-
Control Base Exposure: While a base like DIPEA is necessary for activation with uronium/phosphonium reagents, excessive amounts or prolonged exposure can potentially promote side reactions. Use the recommended stoichiometry.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Fmoc-Glu(OMe)-OH coupling.
Frequently Asked Questions (FAQs)
Q1: Can the methyl ester on the side chain of Fmoc-Glu(OMe)-OH cause any side reactions during coupling?
A1: The methyl ester is generally stable under standard Fmoc SPPS conditions. However, it is important to avoid strongly basic conditions for extended periods, as this could potentially lead to hydrolysis or transesterification, although this is unlikely during a typical coupling reaction.
Q2: Is pyroglutamate formation a significant concern when coupling Fmoc-Glu(OMe)-OH?
A2: Pyroglutamate formation is more commonly observed with N-terminal glutamine or glutamic acid residues, particularly during repeated cycles of Fmoc deprotection (base exposure) or final cleavage (acid exposure).[7][8][9] While the activated intermediate during coupling could theoretically cyclize, it is not considered a major side reaction pathway that leads to incomplete coupling. Following the recommended protocols and avoiding excessive heat or base exposure will minimize this risk.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Aspartimide formation with glutamic acid derivatives in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with aspartimide formation, particularly concerning glutamic acid and aspartic acid derivatives during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in SPPS?
Aspartimide formation is a common side reaction in Fmoc-based SPPS that primarily affects aspartic acid (Asp) residues, and to a lesser extent, glutamic acid (Glu) residues. It involves the cyclization of the peptide backbone, where the nitrogen atom of the amino acid following the Asp/Glu residue attacks the side-chain carboxyl group, forming a five-membered succinimide ring (aspartimide) or a six-membered glutarimide ring.[1][2][3][4] This cyclization is problematic for several reasons:
-
Chain Termination: The formation of the stable imide can halt peptide elongation.[5]
-
By-product Formation: The aspartimide ring can be opened by the base used for Fmoc deprotection (e.g., piperidine), leading to the formation of piperidide adducts. It can also be hydrolyzed to form a mixture of α- and β-peptides (in the case of Asp) which are often difficult to separate from the target peptide due to similar chromatographic properties.[1][6][7]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization once the aspartimide is formed, leading to a loss of chiral purity in the final peptide.[1][6]
Q2: Why is aspartimide formation more common with Asp than Glu?
While both aspartic acid and glutamic acid can undergo this side reaction, it is significantly more prevalent with aspartic acid. The formation of a five-membered succinimide ring from an Asp residue is kinetically and thermodynamically more favorable than the formation of a six-membered glutarimide ring from a Glu residue.[4] However, glutarimide formation can still occur, particularly in sequences that are prone to cyclization.[4]
Q3: Which amino acid sequences are most susceptible to aspartimide formation?
Sequences where the amino acid following the Asp residue has low steric hindrance are particularly prone to aspartimide formation. The most problematic sequences are Asp-Gly, Asp-Ala, and Asp-Ser.[1][2][7][8] The lack of a bulky side chain on these residues allows the backbone nitrogen to more easily attack the Asp side-chain carboxyl group.
Troubleshooting Guide
Issue: Significant by-products with masses corresponding to piperidide adducts or dehydrated product are observed during mass spectrometry analysis of a crude peptide containing an Asp-Xxx or Glu-Xxx sequence.
This is a classic indicator of extensive aspartimide formation. Here are the steps to troubleshoot and mitigate this issue:
Step 1: Identify the problematic residue and sequence.
-
Confirm the presence of Asp-Gly, Asp-Ala, Asp-Ser, or other susceptible sequences in your peptide. While less common, be aware of potential glutarimide formation with Glu-Xxx sequences, especially Glu-Gly.[4]
Step 2: Modify the Fmoc Deprotection Conditions.
Standard Fmoc deprotection using 20% piperidine in DMF can be harsh and promote aspartimide formation.[1] Consider the following modifications:
-
Reduced Deprotection Time: Shorten the piperidine incubation time to the minimum required for complete Fmoc removal.[5]
-
Use a Weaker Base: Substitute piperidine with a weaker base like piperazine, which has been shown to suppress aspartimide formation.[9]
-
Addition of an Acidic Modifier: Adding a small amount of an organic acid, such as formic acid or HOBt, to the piperidine deprotection solution can significantly reduce aspartimide formation.[8][9][10]
Step 3: Employ Sterically Hindered Side-Chain Protecting Groups.
The standard tert-butyl (OtBu) protecting group for the Asp side chain may not provide sufficient steric hindrance to prevent cyclization in problematic sequences.[1] Consider using bulkier protecting groups:
-
Fmoc-Asp(OMpe)-OH and Fmoc-Asp(O-2-PhiPr)-OH: These protecting groups have demonstrated a reduction in aspartimide formation compared to Fmoc-Asp(OtBu)-OH.[5][8][9]
-
Fmoc-Asp(OBno)-OH: This protecting group has shown excellent results in minimizing aspartimide formation, even in challenging Asp-Gly sequences.[6]
-
Trialkylcarbinol-based protecting groups: These have also been developed to provide good protection against base-catalyzed aspartimide formation.[11]
Step 4: Utilize Backbone Protection.
Protecting the backbone amide nitrogen of the residue following Asp is one of the most effective ways to completely prevent aspartimide formation.[11]
-
Dmb Dipeptides: Use pre-formed dipeptide building blocks such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen physically blocks the nucleophilic attack required for cyclization. The Dmb group is removed during the final TFA cleavage.[3][9]
-
Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide (also known as an oxazolidine) at the Asp-Ser or Asp-Thr junction can disrupt the peptide conformation in a way that disfavors aspartimide formation.[3][7]
Quantitative Data Summary
| Strategy | Protecting Group/Additive | Sequence | Aspartimide Formation (%) | Reference |
| Standard | Fmoc-Asp(OtBu)-OH | VKDGYI | High | [6] |
| Bulkier Side-Chain PG | Fmoc-Asp(OMpe)-OH | VKDGYI | Moderate | [6] |
| Bulkier Side-Chain PG | Fmoc-Asp(OBno)-OH | VKDGYI | Almost Undetectable | [6] |
| Modified Deprotection | 20% Piperidine + 0.1M HOBt | - | Significantly Reduced | [9] |
| Modified Deprotection | 20% Piperidine + 5% Formic Acid | - | Efficiently Prevents | [10][12] |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Asp-Gly | Highly Beneficial | [3] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection Step: During SPPS, treat the resin-bound peptide with the prepared deprotection solution for the standard deprotection time (e.g., 2 x 10 minutes).
-
Washing: Following deprotection, thoroughly wash the resin with DMF to remove all traces of piperidine and HOBt before proceeding to the coupling step.
Protocol 2: Synthesis using a Dmb-Protected Dipeptide
-
Synthesis up to the Insertion Point: Synthesize the peptide sequence up to the amino acid preceding the Asp-Gly motif.
-
Dipeptide Coupling: For the coupling of the Asp-Gly unit, use the pre-formed dipeptide building block, Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
-
Coupling Conditions: Use standard coupling reagents such as HBTU/DIPEA or HATU/DIPEA. A longer coupling time or double coupling may be necessary due to the steric hindrance of the Dmb group.
-
Continue Synthesis: After the successful coupling of the dipeptide, continue with the synthesis of the remaining peptide sequence using standard protocols.
-
Final Cleavage: The Dmb protecting group will be removed simultaneously with other side-chain protecting groups and cleavage from the resin during the final TFA cleavage cocktail treatment.
Visualizations
Caption: Base-catalyzed aspartimide formation pathway in SPPS.
Caption: Troubleshooting workflow for aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Bot Detection [iris-biotech.de]
- 4. organic chemistry - In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Racemization of Glutamic Acid in Peptide Synthesis
Welcome to the technical support center for troubleshooting and managing glutamic acid racemization during peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for glutamic acid?
A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids. The presence of D-amino acids in a peptide designed with L-amino acids can lead to a loss of biological function, altered immunogenicity, or changes in therapeutic efficacy. Glutamic acid, like other amino acids, is susceptible to racemization, particularly during the activation of its carboxyl group, which is a necessary step for peptide bond formation.[1][2][3]
Q2: What is the primary mechanism of glutamic acid racemization during peptide synthesis?
A2: The primary mechanism of racemization for glutamic acid during peptide synthesis involves the formation of an oxazolone intermediate.[2][3][4] This occurs when the carboxyl group of the N-protected glutamic acid is activated by a coupling reagent. The activated carboxyl group can be attacked by the oxygen of the preceding peptide bond's carbonyl group, forming a cyclic oxazolone. The alpha-proton of the amino acid becomes highly acidic in this intermediate and can be easily abstracted by a base present in the reaction mixture. Re-protonation can then occur from either side of the planar intermediate, leading to a mixture of L- and D-isomers.[3][4]
Q3: Which factors in the synthesis process are most likely to increase the racemization of glutamic acid?
A3: Several factors can increase the likelihood and extent of glutamic acid racemization:
-
Coupling Reagents: Highly reactive coupling reagents can promote the formation of the oxazolone intermediate, thereby increasing racemization.[5]
-
Base: The presence of a base, particularly a strong or sterically unhindered one, can facilitate the abstraction of the alpha-proton from the oxazolone intermediate.[1][6] N,N-Diisopropylethylamine (DIPEA) is more likely to cause racemization than weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine.[1][3]
-
Temperature: Higher reaction temperatures can increase the rate of both peptide coupling and racemization.[6]
-
Solvent: The choice of solvent can influence the stability of the oxazolone intermediate and the rate of racemization.[6]
-
Side-Chain Protecting Group: The type of protecting group on the glutamic acid side chain can have an effect, although this is generally less pronounced than the other factors. In Fmoc chemistry, the tert-butyl (tBu) ester is a standard protecting group for the glutamic acid side chain.[7]
Q4: How can I minimize the racemization of glutamic acid during my peptide synthesis?
A4: To minimize racemization, consider the following strategies:
-
Choice of Coupling Reagent and Additives: Use coupling reagents known for low racemization, often in combination with additives. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are often used with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), or 6-Cl-HOBt.[8][9][10] Onium-based reagents like HBTU and TBTU are also efficient with minimal racemization, especially when HOBt is added.[9]
-
Base Selection: Use a weaker or more sterically hindered base. For example, switching from DIPEA to NMM or 2,4,6-collidine can significantly reduce racemization.[1][11]
-
Temperature Control: Perform the coupling reaction at a lower temperature to decrease the rate of racemization.[6]
-
Pre-activation Time: Minimize the time the glutamic acid is in its activated state before the coupling reaction.
Troubleshooting Guide
Issue: My final peptide product shows a significant peak corresponding to a diastereomer, suggesting racemization of a glutamic acid residue.
This troubleshooting workflow can help you identify the source of the racemization and implement corrective actions.
Caption: Troubleshooting workflow for addressing glutamic acid racemization.
Quantitative Data Summary
The choice of coupling reagent and additives has a significant impact on the extent of racemization. The following table summarizes typical racemization levels observed with different coupling conditions. Note that exact values can vary based on the specific peptide sequence and other reaction conditions.
| Coupling Reagent/Additive | Relative Racemization Level | Key Considerations |
| DIC/HOBt | Low | A classic combination that effectively suppresses racemization.[9] |
| HBTU/HOBt | Very Low | Generally provides fast coupling with minimal racemization.[9] |
| HATU/HOAt | Very Low | Highly efficient, especially for sterically hindered couplings. |
| DIC/Oxyma | Very Low | Oxyma is a non-explosive alternative to HOBt and is very effective at suppressing racemization.[10] |
| PyBOP | Low | A good alternative to BOP, avoiding the carcinogenic byproduct HMPA.[3] |
| COMU | Very Low | Known for superior racemization suppression compared to HOBt-based reagents.[11] |
Experimental Protocols
Protocol: Quantification of Glutamic Acid Racemization using Chiral Gas Chromatography
This protocol outlines a general method to determine the percentage of D-glutamic acid in a synthesized peptide.
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.
-
After hydrolysis, cool the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
To the dried hydrolysate, add 200 µL of a 2:1 mixture of isopropanol and acetyl chloride.
-
Heat at 100°C for 1 hour to form the isopropyl esters of the amino acids.
-
Evaporate the reagent under a stream of nitrogen.
-
Add 200 µL of a 2:1 mixture of dichloromethane and trifluoroacetic anhydride (TFAA).
-
Heat at 100°C for 15 minutes to form the N-trifluoroacetyl derivatives.
-
Evaporate the reagent to dryness.
-
-
GC Analysis:
-
Reconstitute the derivatized sample in an appropriate solvent (e.g., dichloromethane).
-
Inject an aliquot of the sample onto a chiral gas chromatography (GC) column (e.g., Chirasil-Val).
-
Use a temperature program that effectively separates the D- and L-enantiomers of the derivatized amino acids.
-
The detector is typically a flame ionization detector (FID).
-
-
Quantification:
-
Integrate the peak areas for the D- and L-glutamic acid enantiomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Glu) / (Area(D-Glu) + Area(L-Glu))] x 100
-
Mechanistic Diagram
The following diagram illustrates the primary pathway for the racemization of an activated amino acid residue via an oxazolone intermediate.
Caption: Racemization of an activated amino acid via an oxazolone intermediate.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mesalabs.com [mesalabs.com]
Technical Support Center: Managing Aggregation in Peptides Containing Glu(OMe)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing glutamic acid methyl ester (Glu(OMe)). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to peptide aggregation during synthesis, purification, and handling of these modified peptides.
Troubleshooting Guides
This section offers solutions to common problems encountered when working with peptides containing Glu(OMe).
Problem 1: Poor Solubility of Crude Peptide After Cleavage and Precipitation
Symptoms: The lyophilized crude peptide powder does not readily dissolve in standard aqueous buffers (e.g., water, PBS) or common organic solvents used for purification (e.g., acetonitrile/water mixtures).
Possible Causes:
-
Increased Hydrophobicity: The methyl esterification of the glutamic acid side chain neutralizes the negative charge and increases the hydrophobicity of the peptide, leading to reduced solubility in aqueous solutions.[1][2][3]
-
Intermolecular Hydrogen Bonding: While the carboxylate is blocked, other residues in the peptide sequence can still form intermolecular hydrogen bonds, leading to aggregation.[4][5][6]
-
Formation of Stable Secondary Structures: The peptide sequence may be prone to forming β-sheets, which can drive aggregation.[4][5][7]
Solutions:
| Solution | Detailed Protocol |
| Test a Range of Solvents | 1. Attempt to dissolve a small amount of the peptide in deionized water. 2. If insoluble, try adding a small amount of acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides).[1][2] 3. For very hydrophobic peptides, test solubility in organic solvents like DMSO, DMF, or isopropanol. The peptide can then be diluted into the desired aqueous buffer.[1][2] 4. Sonication can aid in dissolving the peptide.[1] |
| Use of Chaotropic Agents | 1. Prepare a stock solution of a chaotropic agent such as 6 M Guanidine Hydrochloride (GdmCl) or 8 M Urea. 2. Attempt to dissolve the peptide in this solution. 3. Once dissolved, the peptide solution can be diluted into the desired buffer for purification or analysis. Be aware that these agents will denature the peptide. |
| Disaggregation with Strong Solvents | For severely aggregated peptides, a disaggregation protocol using strong solvents like trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be employed. This should be a last resort as these solvents are harsh. |
Experimental Workflow for Solubility Testing:
Problem 2: Broad or Tailing Peaks During RP-HPLC Purification
Symptoms: During reverse-phase high-performance liquid chromatography (RP-HPLC) purification, the peak corresponding to the target peptide is broad, shows significant tailing, or multiple peaks are observed where a single peak is expected.
Possible Causes:
-
On-Column Aggregation: The peptide is aggregating on the HPLC column. This is more likely with hydrophobic peptides.
-
Poor Solubility in Mobile Phase: The peptide has poor solubility in the mobile phase at the concentration being loaded onto the column.
-
Presence of Different Aggregates: The multiple peaks could represent different aggregation states (e.g., monomers, dimers, oligomers).
Solutions:
| Solution | Detailed Protocol |
| Optimize HPLC Conditions | 1. Lower the concentration of the peptide solution being injected. 2. Increase the organic solvent content in the initial mobile phase conditions to improve solubility. 3. Increase the column temperature (e.g., to 40-60 °C) to disrupt hydrophobic interactions and improve peak shape. 4. Use a different ion-pairing agent (e.g., formic acid instead of TFA) if compatible with your peptide and downstream applications. |
| Modify the Mobile Phase | For very hydrophobic peptides, consider adding a stronger organic solvent like isopropanol or n-propanol to the mobile phase.[8] |
| Pre-treat the Sample | Before injection, dissolve the peptide in a solvent known to disaggregate it (e.g., a small amount of formic acid or DMSO) and then dilute with the initial mobile phase. |
Quantitative Analysis of Peak Broadening:
| Parameter | Ideal Value | Value Indicating Aggregation |
| Tailing Factor (Asymmetry Factor) | 1.0 - 1.2 | > 1.5 |
| Peak Width at Half Height | Consistent across different concentrations | Increases with concentration |
Problem 3: Incomplete Coupling or Deprotection During Solid-Phase Peptide Synthesis (SPPS)
Symptoms: Monitoring of the solid-phase synthesis (e.g., by Ninhydrin test or UV monitoring of Fmoc deprotection) indicates incomplete reactions, particularly as the peptide chain elongates.
Possible Causes:
-
On-Resin Aggregation: The growing peptide chains are aggregating on the solid support, hindering the access of reagents to the reactive sites.[5][6] This is a common issue with hydrophobic sequences.
-
Poor Swelling of the Resin: The peptide-resin matrix is not swelling adequately in the synthesis solvent, limiting reagent diffusion.
Solutions:
| Solution | Detailed Protocol |
| Change the Synthesis Solvent | Switch from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or add a chaotropic agent like DMSO (up to 25%) to the synthesis solvent to disrupt aggregation.[5] |
| Incorporate Structure-Disrupting Elements | If the sequence allows, strategically introduce pseudoproline dipeptides or use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to disrupt the formation of secondary structures that lead to aggregation.[5][6] |
| Optimize Coupling and Deprotection | 1. Increase the coupling time and/or perform double couplings for difficult residues. 2. Use a stronger base, such as DBU, in the deprotection solution if Fmoc removal is slow.[5] 3. Perform the synthesis at a higher temperature (e.g., using a microwave peptide synthesizer). |
| Choose an Appropriate Resin | Use a low-substitution resin (e.g., 0.1-0.4 mmol/g) for long or hydrophobic peptides to increase the distance between peptide chains and reduce aggregation. |
Logical Flow for Addressing SPPS Issues:
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing Glu(OMe) more prone to aggregation than the corresponding peptide with Glu?
A1: The methyl esterification of the glutamic acid side chain has two primary effects that can increase aggregation propensity:
-
Neutralization of Charge: The carboxylic acid side chain of glutamic acid is negatively charged at neutral pH. This charge can lead to electrostatic repulsion between peptide chains, which helps to keep them in solution. By converting the carboxylic acid to a methyl ester, this charge is neutralized, eliminating the electrostatic repulsion and making it easier for the peptide chains to come into close contact and aggregate.
-
Increased Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the side chain. An overall increase in the hydrophobicity of a peptide is a major driver of aggregation, as the hydrophobic regions of the peptide chains will tend to associate with each other to minimize their contact with the aqueous environment.[1][2][3]
Q2: What analytical techniques can I use to detect and quantify the aggregation of my Glu(OMe)-containing peptide?
A2: A combination of techniques is often recommended for a comprehensive analysis of peptide aggregation:
| Technique | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, providing information on the presence and size of aggregates. |
| Circular Dichroism (CD) Spectroscopy | Provides information about the secondary structure of the peptide. A transition to β-sheet structure is often indicative of amyloid-like aggregation. |
| Thioflavin T (ThT) Fluorescence Assay | A common method to detect the formation of amyloid-like fibrils. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates. |
| Transmission Electron Microscopy (TEM) | Allows for direct visualization of the morphology of the aggregates (e.g., fibrillar, amorphous). |
Q3: How can I prevent aggregation of my purified Glu(OMe) peptide during storage?
A3: Proper storage is crucial to maintain the integrity of your peptide:
-
Lyophilization: Store the peptide as a lyophilized powder at -20°C or -80°C.
-
pH: If storing in solution, choose a pH where the peptide is most soluble and stable. This may require some empirical testing.
-
Concentration: Store the peptide at a concentration where it is known to be soluble. Avoid storing at very high concentrations.
-
Flash Freezing: If storing in solution, flash-freeze aliquots in liquid nitrogen before placing them at -80°C to prevent the formation of ice crystals that can promote aggregation. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[3]
Q4: Can the aggregation of my Glu(OMe) peptide be reversed?
A4: Reversing aggregation can be challenging and depends on the nature of the aggregates.
-
Soluble Oligomers: In some cases, dilution or changing the buffer conditions (e.g., pH, ionic strength) can dissociate soluble oligomers.
-
Amorphous Aggregates and Fibrils: These are often irreversible. Disaggregation may require harsh conditions, such as the use of strong acids (e.g., TFA) or chaotropic agents (e.g., GdmCl, urea), which will also denature the peptide. It is generally better to prevent the formation of these aggregates in the first place.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. bachem.com [bachem.com]
- 4. The Importance of Hydrogen Bonding between the Glutamine Side-Chains to the Formation of Amyloid VQIVYK Parallel β-sheets. An ONIOM DFT/AM1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. peptide.com [peptide.com]
- 7. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nestgrp.com [nestgrp.com]
Impurities found in commercial Fmoc-Glu-OMe-OH
Welcome to the Technical Support Center for Fmoc-Glu(OMe)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of commercial Fmoc-Glu(OMe)-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial Fmoc-Glu(OMe)-OH?
A1: Commercial batches of Fmoc-Glu(OMe)-OH can contain several types of impurities, primarily arising from the synthesis and storage of the compound. The most frequently encountered impurities include:
-
Dipeptide: Fmoc-Glu(OMe)-Glu(OMe)-OH is formed when a molecule of Fmoc-Glu(OMe)-OH reacts with another during the Fmoc protection step.
-
Free Amino Acid: H-Glu(OMe)-OH is the corresponding amino acid without the Fmoc protecting group, which can result from incomplete reaction during synthesis or degradation during storage.
-
β-Alanine Derivatives: These impurities can be introduced during the synthesis of the Fmoc protecting group itself.
-
Process-Related Impurities: These include residual solvents such as ethyl acetate and reagents like acetic acid, which can be carried over from the manufacturing process.[1][2]
Q2: What is the potential impact of these impurities on my peptide synthesis?
A2: The presence of impurities in Fmoc-Glu(OMe)-OH can have significant consequences for solid-phase peptide synthesis (SPPS), leading to:
-
Chain Termination: Acetic acid, a highly reactive impurity, can cap the growing peptide chain, preventing further elongation.[1][2]
-
Deletion Sequences: The presence of the free amino acid, H-Glu(OMe)-OH, can lead to the skipping of the intended glutamic acid residue in the peptide sequence.
-
Insertion Sequences: The dipeptide impurity, Fmoc-Glu(OMe)-Glu(OMe)-OH, can result in the incorporation of an extra glutamic acid residue.[1][3]
-
Difficult Purification: The presence of closely related peptide impurities makes the purification of the target peptide challenging, often leading to lower yields and reduced purity of the final product.
Q3: How can I detect these impurities in my batch of Fmoc-Glu(OMe)-OH?
A3: Several analytical techniques can be employed to assess the purity of Fmoc-Glu(OMe)-OH and identify potential impurities:
-
High-Performance Liquid Chromatography (HPLC): A primary method for quantifying the purity of the main component and detecting related substances.
-
Mass Spectrometry (MS): Used to confirm the identity of the main compound and to identify the mass of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities, particularly when reference standards are unavailable.
Troubleshooting Guide
This guide provides solutions to common problems encountered during peptide synthesis that may be related to the quality of the Fmoc-Glu(OMe)-OH used.
Problem 1: Low yield of the target peptide and presence of a shorter peptide.
-
Possible Cause: This is often indicative of chain termination during synthesis. The most likely culprit among impurities in Fmoc-Glu(OMe)-OH is acetic acid .
-
Troubleshooting Steps:
-
Verify Raw Material Purity: Request the Certificate of Analysis (CoA) from the supplier and check for the specified limit of acetic acid. If not specified, consider analyzing the raw material using a validated analytical method.
-
Use High-Purity Reagents: Source Fmoc-Glu(OMe)-OH from a reputable supplier with stringent quality control and specifications for residual acetic acid.
-
Optimize Coupling Conditions: While not a direct solution for the impurity, ensuring highly efficient coupling reactions can help maximize the yield of the full-length peptide.
-
Problem 2: Presence of a peptide with a double insertion of glutamic acid.
-
Possible Cause: This issue directly points to the presence of the dipeptide impurity (Fmoc-Glu(OMe)-Glu(OMe)-OH) in your Fmoc-Glu(OMe)-OH starting material.
-
Troubleshooting Steps:
-
Analyze the Raw Material: Use HPLC or LC-MS to screen for the presence of the dipeptide impurity. The dipeptide will have a higher molecular weight than the monomer.
-
Purify the Raw Material: If the dipeptide impurity is significant, consider purifying the Fmoc-Glu(OMe)-OH by recrystallization or chromatography before use.
-
Source from a Different Batch or Supplier: If purification is not feasible, obtaining a new batch of raw material with a lower dipeptide content is recommended.
-
Problem 3: A significant peak in the chromatogram corresponds to a peptide missing a glutamic acid residue.
-
Possible Cause: This "deletion sequence" is likely caused by the presence of the free amino acid (H-Glu(OMe)-OH) in the Fmoc-Glu(OMe)-OH. The free amino acid competes for coupling sites but, lacking the Fmoc group, does not allow for subsequent chain elongation.
-
Troubleshooting Steps:
-
Check the Certificate of Analysis: Look for specifications regarding the free amino acid content.
-
Perform an Incoming Quality Control Check: Use a suitable analytical method, such as HPLC with a primary amine derivatization agent (e.g., OPA), to quantify the free amino acid content.
-
Ensure Proper Storage: Store Fmoc-Glu(OMe)-OH in a cool, dry, and dark place to minimize degradation and the formation of the free amino acid.
-
Data Presentation
Table 1: Typical Impurity Profile for Commercial Fmoc-Glu(OMe)-OH
| Impurity | Typical Specification Limit | Potential Impact on Peptide Synthesis |
| Dipeptide (Fmoc-Glu(OMe)-Glu(OMe)-OH) | ≤ 0.5% | Double insertion of glutamic acid |
| Free Amino Acid (H-Glu(OMe)-OH) | ≤ 0.2% | Deletion of glutamic acid |
| Acetic Acid | ≤ 0.1% | Chain termination |
| Ethyl Acetate | ≤ 0.5% | Potential source of acetic acid |
| Purity (by HPLC) | ≥ 99.0% | Overall quality and performance |
Note: These are typical values and may vary between suppliers. Always refer to the supplier's Certificate of Analysis for batch-specific data.
Experimental Protocols
1. HPLC-UV Method for Purity Assessment of Fmoc-Glu(OMe)-OH
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
Time (min) % B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of Fmoc-Glu(OMe)-OH in 1 mL of Acetonitrile/Water (1:1).
2. ESI-MS for Identification of Fmoc-Glu(OMe)-OH and Dipeptide Impurity
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-1000
-
Sample Infusion: Introduce the sample solution from the HPLC analysis directly into the mass spectrometer.
-
Expected Masses:
-
Fmoc-Glu(OMe)-OH: [M+H]⁺ ≈ 384.1 g/mol
-
Fmoc-Glu(OMe)-Glu(OMe)-OH: [M+H]⁺ ≈ 543.2 g/mol
-
3. ¹H NMR for Structural Confirmation and Impurity Detection
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Spectrometer: 400 MHz or higher
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Key Signals for Fmoc-Glu(OMe)-OH: Look for characteristic peaks for the Fmoc group (aromatic protons ~7.2-7.8 ppm), the alpha-proton of glutamic acid, and the methyl ester protons.
-
Impurity Detection: Compare the spectrum to a reference spectrum. The presence of unexpected signals may indicate impurities. For example, the absence of the Fmoc protons in a species with glutamic acid signals could indicate the free amino acid.
Visualization
Caption: Quality Control Workflow for Incoming Fmoc-Glu(OMe)-OH.
References
Technical Support Center: Fmoc Deprotection with Alternative Bases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of alternative bases to piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why should I consider using an alternative to piperidine for Fmoc deprotection?
A1: While 20% piperidine in DMF is a standard and effective reagent for Fmoc deprotection, there are several reasons to consider alternatives:
-
Regulatory and Safety Concerns: Piperidine is a controlled substance in some regions due to its potential use as a precursor in illicit drug synthesis, which can create administrative hurdles for procurement.[1] Some alternatives are not regulated and have a better safety profile.[2][3]
-
Minimization of Side Reactions: Piperidine can promote side reactions such as aspartimide formation, especially in sensitive sequences.[4][5] Certain alternative bases have been shown to reduce the occurrence of such side reactions.[4][6]
-
Improved Efficiency for "Difficult" Sequences: For sterically hindered or aggregation-prone peptide sequences, standard piperidine deprotection can be slow or incomplete.[7][8] Stronger bases or combinations of bases can improve deprotection efficiency in these cases.[7][9]
-
Greener Chemistry: Some alternative bases are considered more environmentally friendly ("greener") than piperidine.[6][10]
Q2: What are the most common alternative bases to piperidine?
A2: Several alternative bases and base cocktails have been successfully employed for Fmoc deprotection. The most common include:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that offers rapid deprotection.[7][11]
-
Piperazine: A cyclic secondary amine that is less basic than piperidine and has been shown to minimize aspartimide formation.[1][4]
-
Morpholine: A mild base often used for sensitive glycopeptides, which can also reduce side reactions like diketopiperazine and aspartimide formation.[3][11][12]
-
4-Methylpiperidine (4MP): A close structural analog of piperidine that is not a controlled substance and demonstrates comparable efficiency.[1][2][13]
-
3-(diethylamino)propylamine (DEAPA): Identified as a viable and greener alternative to piperidine.[6][10]
-
Combinations: Cocktails of bases, such as DBU and piperazine, can offer both speed and efficiency while mitigating the drawbacks of using a strong, non-nucleophilic base alone.[9][14][15]
Q3: What are the main side reactions I should be aware of when using alternative bases?
A3: The primary side reactions of concern are similar to those encountered with piperidine, although their extent may vary depending on the base used:
-
Aspartimide Formation: This is a major side reaction, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[5] It can be catalyzed by both acids and bases.[8] The use of piperazine or adding 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help minimize this.[4][16]
-
Racemization: Epimerization of amino acid residues, especially at the C-terminus or for residues like Cys and His, can be a concern.[5][16] The choice of base and reaction conditions can influence the degree of racemization.[11]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, especially with Proline in the first two positions, and can lead to chain termination.[5]
-
Incomplete Deprotection: This leads to deletion sequences in the final peptide product. This can be an issue with milder bases or with "difficult" sequences.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Incomplete Fmoc Deprotection / Deletion Sequences | - Steric hindrance around the N-terminus. - Peptide aggregation. - Insufficient deprotection time or base strength. | - Increase the deprotection time or perform a second deprotection step.[8] - Switch to a stronger deprotection reagent, such as a DBU-containing solution.[7][8] - For aggregation-prone sequences, consider using a combination of piperazine and DBU.[9][15] |
| Aspartimide Formation | - Base-catalyzed cyclization of aspartic acid residues, especially in Asp-Xxx sequences (where Xxx is Gly, Asn, Ser, or Asp).[4][5] | - Use a milder base like piperazine, which has been shown to cause less aspartimide formation.[4] - Add an additive like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.[4][16] - For particularly sensitive sequences, consider using backbone protection on the preceding amino acid.[4] |
| Racemization of Amino Acids | - The basic conditions of deprotection can lead to epimerization, especially for C-terminal Cys and His.[5][16] | - For sensitive amino acids, consider lowering the temperature during deprotection. - The use of DBU has been reported to reduce racemization in some cases compared to piperidine.[11] |
| Formation of Dibenzofulvene (DBF) Adducts | - Use of a non-nucleophilic base like DBU without a scavenger. The reactive DBF intermediate can be trapped by the newly deprotected amine.[11][17] | - When using DBU, include a nucleophilic scavenger like piperazine in the deprotection solution.[9][14] - Ensure short reaction times and thorough washing after deprotection when using DBU alone.[17] |
Quantitative Data Summary
The following tables summarize quantitative data on the performance of various alternative bases for Fmoc deprotection.
Table 1: Comparison of Deprotection Efficiency and Side Reactions
| Deprotection Reagent | Concentration | Deprotection Time (t₁/₂) | Aspartimide Formation | Racemization | Reference(s) |
| Piperidine | 20% in DMF | ~7s | Can be significant | Can occur | [14] |
| Piperazine | 5% in DMF | ~21s | Lower than piperidine | - | [4][14] |
| DBU | 2% in DMF | Very fast (<1 min) | Can catalyze aspartimide formation | Can be lower than piperidine | [7][11][14] |
| 4-Methylpiperidine | 20% in DMF | Similar to piperidine | Similar to piperidine | - | [1][2][13] |
| Morpholine | 50-60% in DMF | Slower than piperidine | Significantly reduced | - | [3][12] |
| DEAPA | 10% in NMP | Slower than piperidine | Minimized | Minimized | [6][10] |
| Piperazine + DBU | 5% + 2% in DMF | ~4s | Can be controlled with additives | - | [9][14] |
Note: Deprotection times and the extent of side reactions can be sequence-dependent.
Experimental Protocols
Protocol 1: General Fmoc Deprotection using an Alternative Base
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Solvent Removal: Drain the solvent from the reaction vessel.
-
Deprotection: Add the deprotection solution (e.g., 2% DBU in DMF, 10% Piperazine in DMF, or 50% Morpholine in DMF) to the resin (typically 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for the recommended time (this can range from a few minutes for DBU to 30 minutes or more for milder bases).
-
Solution Removal: Drain the deprotection solution.
-
Repeat (Optional): For "difficult" sequences or when using milder bases, a second deprotection step may be performed.
-
Washing: Wash the resin thoroughly with DMF or NMP (at least 3-5 times) to remove the base and the dibenzofulvene adduct.
Protocol 2: Fmoc Deprotection with a DBU/Piperazine Cocktail
This protocol is particularly useful for rapid and efficient deprotection, especially for aggregation-prone sequences.[9][14]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Solvent Removal: Drain the DMF.
-
Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF.
-
Deprotection: Add the DBU/piperazine solution to the resin.
-
Agitation: Agitate for 1-5 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of the deprotection reagents and byproducts.
Visualizations
Caption: Mechanism of Fmoc deprotection by a base.
Caption: Troubleshooting decision tree for Fmoc deprotection issues.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. peptide.com [peptide.com]
- 6. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. Bot Detection [iris-biotech.de]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Monitoring Fmoc-Glu-OMe-OH coupling and deprotection reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for monitoring Fmoc-Glu(OMe)-OH coupling and deprotection reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the Fmoc-Glu(OMe)-OH coupling reaction is complete?
A1: The most common method is the Kaiser test (or ninhydrin test).[1] After the coupling step, a small sample of resin beads is tested. If the beads remain yellow or colorless, it indicates the absence of free primary amines, meaning the coupling reaction is complete. A blue color on the beads signifies incomplete coupling.[1][2]
Q2: What does a positive Kaiser test (blue beads) signify after a coupling step?
A2: A positive Kaiser test indicates that there are unreacted free amino groups on the resin.[3] This means the coupling of Fmoc-Glu(OMe)-OH was incomplete. To address this, you can either perform a second coupling step ("recouple") or cap the unreacted amines using a reagent like acetic anhydride to prevent the formation of deletion sequences in your final peptide.[1]
Q3: How is the Fmoc deprotection step monitored?
A3: Fmoc deprotection can be monitored both qualitatively and quantitatively.
-
Qualitative: A Kaiser test performed after the deprotection step should be positive (intense blue color), confirming the presence of the newly liberated free amine.[4]
-
Quantitative: The removal of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[5] By monitoring the UV absorbance of the solution flowing from the reactor at approximately 301 nm, you can track the progress and completion of the deprotection reaction in real-time.[5][6]
Q4: What are the expected mass changes I should see in my peptide when using Mass Spectrometry?
A4: Mass spectrometry is typically used after cleaving the peptide from the resin. However, if you are monitoring step-by-step, you would expect the peptide's mass to increase by the mass of the glutamic acid methyl ester residue (143.14 Da) after a successful coupling and Fmoc removal. The mass of the Fmoc-Glu(OMe)-OH building block itself is 383.4 g/mol .[7][8]
Q5: When is it appropriate to use HPLC and Mass Spectrometry for monitoring?
A5: HPLC and Mass Spectrometry are powerful tools typically used to analyze a small "test cleavage" of the peptide from the resin at intermediate stages or to analyze the final crude product.[9][10] This analysis provides detailed information on the success of the synthesis, showing the purity of the desired peptide and revealing any deletion or side-product sequences that may have formed.[11][12]
Troubleshooting Guide
Problem: After coupling with Fmoc-Glu(OMe)-OH, my Kaiser test is strongly positive (dark blue beads). What should I do?
Answer: This indicates a failed or highly inefficient coupling reaction.
-
Immediate Action: Perform a second coupling (recouple) using fresh reagents. It is often recommended to extend the reaction time for the second coupling.[3]
-
Root Cause Analysis:
-
Reagent Quality: Ensure your Fmoc-Glu(OMe)-OH and coupling reagents (e.g., HBTU, DIC, HOBt) have not degraded.
-
Activation: Verify that the amino acid was properly activated before being added to the resin.
-
Reaction Conditions: Inefficient stirring, incorrect temperature, or solvent issues can hinder the reaction.
-
Steric Hindrance: The peptide sequence already on the resin may be aggregated or sterically hindered. Consider using a different coupling agent or additives designed to disrupt aggregation.[13]
-
Problem: The Kaiser test is negative (yellow beads) immediately after the Fmoc deprotection step. What is the issue?
Answer: This result suggests that the Fmoc group was not successfully removed, and therefore no free amine is available for the next coupling step.
-
Immediate Action: Repeat the deprotection step. You may need to extend the reaction time (e.g., from 10 minutes to 20 minutes) or use a fresh deprotection solution (e.g., 20% piperidine in DMF).[2]
-
Root Cause Analysis:
-
Deprotection Reagent: The deprotection solution may have degraded. Prepare it fresh.
-
Peptide Aggregation: The peptide chain may be aggregated on the resin, preventing the deprotection reagent from accessing the Fmoc group.[6] Washing with solvents known to disrupt secondary structures can help.
-
Insufficient Flow: In an automated synthesizer, ensure the deprotection solution is flowing properly through the resin bed.
-
Problem: My HPLC analysis of the crude peptide shows a significant peak with a mass of -143 Da compared to the expected product.
Answer: This corresponds to a deletion of one glutamic acid methyl ester residue. This occurs when an incomplete coupling is followed by an incomplete or skipped capping step, and the subsequent amino acid couples to the unreacted amine. To avoid this, ensure coupling completion with a negative Kaiser test or implement a capping step after coupling to block any unreacted sites.
Problem: The final mass spectrum shows a mass that is 222.2 Da higher than the expected peptide.
Answer: This mass difference corresponds to an attached Fmoc group. This indicates a failure in the final deprotection step before cleavage from the resin. Ensure the final N-terminal Fmoc group is removed before initiating the cleavage and side-chain deprotection protocol.
Quantitative Data Summary
Table 1: Interpretation of Qualitative Colorimetric Tests
| Test | Step | Negative Result (Reaction Complete) | Positive Result (Reaction Incomplete/Needs Action) | Reference(s) |
| Kaiser Test | Coupling | Resin beads are yellow/colorless. | Resin beads are blue. | [1][2] |
| Kaiser Test | Deprotection | Resin beads are yellow/colorless (Indicates failure). | Resin beads are intense blue. | [4] |
| Isatin Test | Coupling (N-term Proline) | Beads are colorless. | Beads turn blue. | [1] |
Table 2: Quantitative UV-Vis Monitoring of Fmoc Deprotection
| Parameter | Description | Typical Value | Reference(s) |
| Wavelength | Wavelength for monitoring the dibenzofulvene-piperidine adduct. | 301 nm (or 290 nm) | [5] |
| Extinction Coefficient (ε) | Molar absorptivity of the adduct in 20% piperidine/DMF. | ~7,800 L mol⁻¹ cm⁻¹ | [5] |
| Monitoring Goal | The UV absorbance should return to baseline after the deprotection solution is washed away, indicating complete removal of the Fmoc group. | Baseline Absorbance | [6] |
Table 3: Mass Spectrometry Data for Monitoring Fmoc-Glu(OMe)-OH Reactions
| Compound/Modification | Molecular Weight (Da) | Description | Reference(s) |
| Fmoc-Glu(OMe)-OH | 383.4 | Mass of the amino acid building block. | [7][8] |
| Fmoc group | 222.2 | Mass of the N-terminal protecting group. | |
| -Glu(OMe)- residue | 143.14 | Mass added to the peptide chain after successful coupling and deprotection. |
Experimental Protocols
Protocol 1: Kaiser Test (Ninhydrin Test)
-
Collect a small sample of resin (1-5 mg) from the reaction vessel into a small glass test tube.
-
Wash the resin beads 3-5 times with DMF and then with ethanol to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions:
-
Heat the test tube in a heating block at 100-110°C for 3-5 minutes.[5][14]
-
Observe the color of the resin beads and the solution.
-
Blue beads/solution: Positive result (free primary amine present).
-
Yellow/colorless beads/solution: Negative result (no free primary amine).
-
Protocol 2: On-line UV-Vis Monitoring of Fmoc Deprotection
-
This protocol is typically performed using an automated peptide synthesizer equipped with a UV detector.
-
Set the detector to monitor the effluent from the reaction vessel at 301 nm.
-
Initiate the deprotection step by flowing the deprotection reagent (e.g., 20% piperidine in DMF) through the resin.
-
Observe the UV absorbance plot. A sharp increase in absorbance will occur as the Fmoc-adduct is eluted.
-
The reaction is complete when the absorbance returns to the baseline level after the subsequent DMF washes, indicating that no more Fmoc group is being removed.[6]
Protocol 3: Test Cleavage and HPLC/MS Analysis
-
Take a small aliquot of the peptide-resin (5-10 mg) and dry it.
-
Prepare a cleavage cocktail appropriate for your peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% TIS).[15]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at room temperature.[16]
-
Expel the cleavage solution from the resin using nitrogen pressure and precipitate the peptide by adding the solution dropwise into cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze using RP-HPLC and Mass Spectrometry to confirm the identity and purity of the peptide.[17]
Visual Diagrams
Caption: Chemical workflow for Fmoc-Glu(OMe)-OH coupling and deprotection.
Caption: Experimental workflow for monitoring an SPPS cycle.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DSpace [scholarshare.temple.edu]
- 5. Bot Detection [iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-Glu(OMe)-OH, 145038-50-2 | BroadPharm [broadpharm.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpt.com [jpt.com]
- 13. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Fmoc 樹脂裂解和脫保護 [sigmaaldrich.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing Glutamic Acid Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing glutamic acid methyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides containing glutamic acid methyl ester, with a focus on preventing hydrolysis of the methyl ester and other side reactions.
| Issue | Potential Cause | Recommendation |
| Loss of Methyl Ester (Hydrolysis) | The acidic mobile phase (e.g., 0.1% TFA) in reversed-phase HPLC (RP-HPLC) can cause hydrolysis of the methyl ester back to a carboxylic acid. Prolonged exposure to acidic conditions increases the risk of hydrolysis. | - Use a less acidic mobile phase: Consider using a mobile phase with a higher pH, such as 0.1% formic acid, which is less acidic than TFA. - Optimize HPLC gradient: Keep the purification run time as short as possible to minimize exposure to acidic conditions. - Low temperature: Perform the purification at a lower temperature to reduce the rate of hydrolysis. |
| Poor Peak Shape or Resolution | Peptides containing glutamic acid methyl ester may have unique solubility and chromatographic behavior. The choice of column and mobile phase is critical for good separation. | - Column selection: A C18 column is a good starting point, but for very hydrophobic or hydrophilic peptides, a C8 or C4 column might provide better resolution. - Mobile phase optimization: If using TFA, a concentration of 0.1% is standard. If peak shape is poor, slight adjustments to the TFA concentration may help. For peptides sensitive to TFA, alternative ion-pairing reagents like formic acid can be used. - Gradient optimization: A shallow gradient can improve the separation of closely eluting impurities. |
| Formation of Pyroglutamate | If the peptide sequence has an N-terminal glutamine, it can cyclize to form pyroglutamate, especially under acidic conditions. While this is a more significant issue with glutamine, the potential for side reactions with glutamic acid derivatives should be considered. | - Control of pH: Maintaining a neutral or slightly acidic pH during purification can help minimize this side reaction. |
| Oxidation of Methionine or Cysteine | If the peptide sequence contains methionine or cysteine residues, they are susceptible to oxidation during purification and handling. | - Use of antioxidants: Adding antioxidants like dithiothreitol (DTT) to the purification buffers can help prevent oxidation. |
| Low Peptide Recovery | The peptide may be precipitating on the column or adsorbing to vials and tubing. The solubility of the peptide is a key factor. | - Solubility test: Before injection, ensure the peptide is fully dissolved in the mobile phase. Sonication can aid in dissolution. - Column flushing: After each run, thoroughly wash the column with a strong solvent (e.g., high percentage of acetonitrile or isopropanol) to remove any adsorbed peptide. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the integrity of the glutamic acid methyl ester after purification?
A1: The most reliable method is mass spectrometry (MS). An increase in the mass corresponding to the loss of a methyl group and the addition of a hydrogen (a mass difference of 14 Da) would indicate hydrolysis to glutamic acid. You can also use high-resolution MS to confirm the elemental composition.
Q2: What is the ideal pH for purifying a peptide with glutamic acid methyl ester?
A2: While there is no single ideal pH, it is generally recommended to keep the pH as high as is compatible with the stability of the peptide and the column chemistry to minimize acid-catalyzed hydrolysis of the methyl ester. A mobile phase with 0.1% formic acid (pH ~2.7) is a good starting point and is less acidic than 0.1% TFA (pH ~2.0).
Q3: Can I use ion-exchange chromatography for these peptides?
A3: Yes, ion-exchange chromatography (IEX) can be a useful orthogonal purification step. Since the glutamic acid methyl ester is neutral, the overall charge of the peptide will be different from the hydrolyzed form, allowing for potential separation based on charge.
Q4: How should I store peptides containing glutamic acid methyl ester?
A4: For long-term storage, it is best to lyophilize the purified peptide and store it at -20°C or -80°C. In solution, store at 4°C for short-term use, but be aware that hydrolysis can still occur over time, especially in acidic or basic solutions.
Q5: What are common impurities found after the synthesis of these peptides?
A5: Besides the potential for hydrolysis of the methyl ester, common impurities include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with protecting groups that were not successfully removed during cleavage.
Experimental Protocols
Protocol 1: RP-HPLC Purification of a Peptide Containing Glutamic Acid Methyl Ester
-
Sample Preparation:
-
Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. Adjust the gradient based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the mass by MS.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry to obtain the final peptide powder.
-
Protocol 2: Mass Spectrometry Analysis to Detect Hydrolysis
-
Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% Water/50% Acetonitrile with 0.1% Formic Acid).
-
-
MS Analysis:
-
Use an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Calculate the theoretical mass of the peptide with the intact glutamic acid methyl ester and the theoretical mass of the hydrolyzed peptide (with glutamic acid).
-
Compare the experimental mass to the theoretical masses to determine if hydrolysis has occurred.
-
Quantitative Data Summary
The following table summarizes typical data obtained during the purification of a synthetic peptide containing a glutamic acid methyl ester.
| Purification Method | Mobile Phase Additive | Purity (%) | Yield (%) | Methyl Ester Integrity (%) |
| RP-HPLC | 0.1% TFA | >95 | 20-30 | ~90 |
| RP-HPLC | 0.1% Formic Acid | >95 | 25-35 | >98 |
Note: Data are representative and can vary significantly based on the peptide sequence, synthesis quality, and specific purification conditions.
Visualizations
Caption: Experimental workflow for peptide purification and analysis.
Caption: Troubleshooting logic for peptide purification issues.
Validation & Comparative
A Comparative Guide to Glutamic Acid Side-Chain Protecting Groups in Peptide Synthesis
In the realm of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the γ-carboxyl group of glutamic acid (Glu) is critical for achieving high yield, purity, and avoiding unwanted side reactions. This guide provides a detailed comparison of the most commonly employed protecting groups for glutamic acid, supported by experimental data and protocols to aid researchers in making informed decisions for their specific synthetic strategies.
The choice of a side-chain protecting group is fundamentally linked to the overall protection strategy of the peptide synthesis. The most prevalent strategy is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups for permanent side-chain protection.[1][2][3] This guide will focus on protecting groups compatible with this orthogonal strategy.
Core Comparison of Protecting Groups
The ideal protecting group should be stable throughout the synthesis cycles (coupling and Fmoc deprotection) and be selectively removable under conditions that do not affect the peptide chain or other protecting groups.[4][5] The most common choices for the glutamic acid side chain are the tert-butyl (OtBu) ester, benzyl (OBzl) ester, and allyl (OAll) ester.
| Protecting Group | Structure | Deprotection Conditions | Stability | Advantages | Disadvantages |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., 95% TFA)[1] | Stable to bases (e.g., piperidine) and mild acids.[6] | Standard in Fmoc/tBu strategy; cleavage occurs simultaneously with resin cleavage; high purity of starting materials available.[7][8] | Not suitable for on-resin side-chain modifications as it requires final cleavage conditions for removal. |
| Benzyl (OBzl) | -CH₂-C₆H₅ | Strong acids (e.g., HF) or catalytic hydrogenation (H₂/Pd).[4] | Stable to piperidine and TFA. | Useful in strategies requiring TFA-stable side-chain protection. | Deprotection with HF requires specialized equipment; hydrogenation is not compatible with sulfur-containing residues. |
| Allyl (OAll) | -CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[9][10] | Stable to both TFA and piperidine.[11] | Fully orthogonal to Fmoc/tBu strategy; allows for on-resin side-chain modification (e.g., cyclization).[9] | Palladium catalyst can be expensive and may require thorough removal from the final peptide. |
Performance Data:
Direct quantitative comparisons of peptide yield and purity using different glutamic acid protecting groups under identical conditions are not extensively documented in publicly available literature. However, the Fmoc/tBu strategy, which predominantly uses Fmoc-Glu(OtBu)-OH, is well-established for producing peptides in high yield and purity (generally >95% purity for standard sequences).[12][13] Syntheses incorporating orthogonally protected glutamic acid, such as Fmoc-Glu(OAll)-OH for on-resin cyclization, have also been successfully performed with good yields (reported yields for specific complex peptides are in the range of 50-85%).[14]
A significant side reaction involving N-terminal glutamic acid is the formation of pyroglutamate (pGlu), which can occur spontaneously or during synthesis and cleavage.[15][16] While the protecting group on the side chain prevents this during synthesis, the choice of cleavage and final deprotection conditions can influence its formation. The bulky tert-butyl group is thought to offer some steric hindrance against side reactions compared to less bulky groups like benzyl or allyl esters.[7]
Experimental Protocols
The following are representative protocols for the deprotection of the glutamic acid side chain for each of the discussed protecting groups in the context of Fmoc-SPPS.
Protocol 1: Final Cleavage and Deprotection of OtBu-Protected Peptides
This protocol is a standard final step in Fmoc/tBu-based SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups (including Glu(OtBu)) are removed simultaneously.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail (Reagent K) is Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash. Dry the resulting peptide pellet under vacuum.
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group
This protocol is used for the selective removal of the allyl protecting group while the peptide remains attached to the resin, enabling further on-resin modifications.
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM in a suitable reaction vessel.
-
Reagent Preparation: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 equivalents relative to the peptide-resin loading) and a scavenger such as phenylsilane (20 equivalents) in anhydrous DCM.
-
Deprotection Reaction: Add the palladium catalyst solution to the swollen resin. Ensure the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Incubation: Agitate the mixture at room temperature for 30-60 minutes. The reaction can be repeated to ensure complete deprotection.
-
Washing: Wash the resin extensively to remove the palladium catalyst and scavenger. This typically involves washes with DCM, a solution of 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by further DMF and DCM washes.[9] The now-free γ-carboxyl group is ready for subsequent on-resin chemistry.
Visualizations
Decision-Making for Protecting Group Selection
The choice of protecting group is dictated by the synthetic endpoint. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision tree for selecting a glutamic acid side-chain protecting group.
Workflow for Fmoc-SPPS with Protected Glutamic Acid
The following diagram outlines the general workflow of a single cycle in Fmoc-SPPS when incorporating a glutamic acid residue.
Caption: A typical cycle of solid-phase peptide synthesis incorporating a protected glutamic acid.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. nbinno.com [nbinno.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glutamic Acid Derivatives in Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of building blocks is critical to the success of synthesizing pure, high-yield peptides. The incorporation of glutamic acid, a key acidic amino acid, often utilizes N-α-Fmoc-L-glutamic acid α-methyl ester (Fmoc-Glu-OMe-OH). However, a range of alternatives with different side-chain protecting groups are available, each offering distinct advantages and disadvantages in terms of stability, orthogonality, and potential side reactions. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal glutamic acid derivative for your specific application.
Comparison of Glutamic Acid Derivatives
The selection of a suitable side-chain protecting group for glutamic acid is crucial for preventing side reactions and ensuring the integrity of the final peptide. The ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not affect the peptide-resin linkage or other protecting groups.[1][2][3] The most widely used alternative to the α-methyl ester is the γ-tert-butyl ester (OtBu), but other groups like allyl (OAll) and 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) offer unique orthogonal deprotection strategies.[4][5][6]
| Derivative | Protecting Group | Key Advantages | Potential Disadvantages | Typical Cleavage Conditions |
| This compound | α-Methyl ester (-OMe) | Cost-effective. | Potential for side reactions like pyroglutamate formation. Not truly orthogonal to final cleavage. | Cleaved during final TFA cleavage. |
| Fmoc-Glu(OtBu)-OH | γ-tert-Butyl ester (-OtBu) | High stability to piperidine.[7] Minimizes pyroglutamate formation compared to α-esters.[4] Compatible with standard Fmoc-SPPS cleavage. | Not suitable for applications requiring selective on-resin side-chain modification. | 95% Trifluoroacetic acid (TFA)[7] |
| Fmoc-Glu(OAll)-OH | γ-Allyl ester (-OAll) | Orthogonal to both Fmoc and tBu protecting groups.[5][8] Allows for selective on-resin side-chain modification. | Requires a specific palladium catalyst for cleavage, which can be costly and requires careful removal.[6][8] Risk of aspartimide-like side reactions.[8] | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane or morpholine) in an inert solvent like DCM or THF.[6][8] |
| Fmoc-Glu(ODmab)-OH | γ-Dmab ester | Orthogonal to Fmoc and tBu groups.[4] Cleavage under mild, non-acidic conditions. | Can lead to N-terminal pyroglutamate formation.[4] Cleavage can sometimes be sluggish.[4] | Two-step: 1. 2% Hydrazine in DMF to remove the Dde-related part. 2. Spontaneous 1,6-elimination.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of these glutamic acid derivatives. Below are representative protocols for the coupling and, where applicable, selective deprotection of each alternative.
General Fmoc-SPPS Coupling Protocol
This protocol is a standard procedure for coupling Fmoc-protected amino acids, including the glutamic acid derivatives discussed, to a resin-bound peptide chain.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times) and dichloromethane (DCM) (3-5 times).
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Protocol for Selective Cleavage of the Allyl (OAll) Protecting Group
This procedure allows for the deprotection of the glutamic acid side chain while the peptide remains attached to the resin.
-
Resin Preparation: Swell the peptide-resin in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst Solution Preparation: In a separate, dry, and inert-atmosphere (e.g., argon or nitrogen) flushed vessel, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 equivalents) in the reaction solvent.
-
Scavenger Addition: Add a scavenger, such as phenylsilane or morpholine (20-40 equivalents), to the catalyst solution.
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate at room temperature for 1-3 hours, protected from light.
-
Washing: Wash the resin extensively with a scavenger-containing solvent (e.g., 0.5% DIEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove all traces of the palladium catalyst, followed by thorough washing with DMF and DCM.
Protocol for Selective Cleavage of the Dmab Protecting Group
This two-step process enables the selective deprotection of the glutamic acid side chain under mild, non-acidic conditions.
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Hydrazine Treatment: Treat the resin with a solution of 2% hydrazine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF. The cleavage of the Dde-related moiety can often be monitored by the appearance of a yellow color in the filtrate.
-
Elimination and Final Wash: The subsequent 1,6-elimination of the p-aminobenzyl group to release the free carboxylic acid is often spontaneous but can be facilitated by extended washing with DMF. Wash the resin thoroughly with DMF and DCM.
Potential Side Reactions and Racemization
A critical consideration in peptide synthesis is the potential for side reactions and racemization, which can significantly impact the purity and biological activity of the final peptide.
-
Pyroglutamate Formation: This is a common side reaction, particularly with N-terminal glutamine and to a lesser extent, glutamic acid. The free amine of the N-terminal residue can attack the side-chain carbonyl, forming a cyclic pyroglutamyl residue. The use of γ-esters like OtBu can mitigate this compared to α-esters.[4]
-
Aspartimide Formation: While more prevalent with aspartic acid, a similar side reaction can occur with glutamic acid, especially with less sterically hindered protecting groups like OAll.[8][9] This involves the peptide backbone nitrogen attacking the side-chain ester, leading to a five-membered ring intermediate that can open to form β-peptides or lead to racemization.
-
Racemization: The activation of the carboxylic acid of any amino acid during coupling can lead to the loss of stereochemical integrity.[10][11][12] The extent of racemization is influenced by the coupling reagent, the base used, and the specific amino acid sequence.[13] For glutamic acid, careful selection of coupling conditions is essential to maintain stereochemical purity.
Visualizing the Workflow
Logical Workflow for Glutamic Acid Derivative Selection in SPPS
Caption: A decision tree to guide the selection of a suitable glutamic acid derivative for SPPS.
General Experimental Workflow for Comparing Glutamic Acid Derivatives
Caption: Workflow for the comparative evaluation of different glutamic acid derivatives.
Conclusion
While this compound remains a viable option for glutamic acid incorporation, particularly for cost-sensitive applications, its alternatives offer significant advantages in terms of orthogonality and side-reaction profiles. Fmoc-Glu(OtBu)-OH is the most common and robust alternative for standard syntheses, providing excellent stability and minimizing pyroglutamate formation. For applications requiring selective on-resin modification of the glutamic acid side chain, Fmoc-Glu(OAll)-OH and Fmoc-Glu(ODmab)-OH provide powerful orthogonal strategies, albeit with their own specific considerations regarding cleavage conditions and potential side reactions. The choice of the most appropriate glutamic acid derivative will ultimately depend on the specific requirements of the peptide being synthesized, including the need for on-resin modifications, the sensitivity of the sequence to side reactions, and the overall synthetic strategy. By carefully considering the information presented in this guide, researchers can make an informed decision to optimize their peptide synthesis protocols and achieve higher yields of purer products.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc-Glu(OAll)-OH [cem.com]
- 7. Bot Detection [iris-biotech.de]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Bot Detection [iris-biotech.de]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. Racemization of amino acid derivatives. Rate of racemization and peptide bond formation of cysteine active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Glu(OMe)-OH and Alternatives
For researchers, scientists, and drug development professionals, the choice of amino acid derivatives in solid-phase peptide synthesis (SPPS) is a critical determinant of the final product's purity and yield. This guide provides an objective comparison of the high-performance liquid chromatography (HPLC) analysis of peptides synthesized using N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH) versus its common alternative, N-α-Fmoc-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH). The information presented herein is supported by established experimental protocols and addresses potential side reactions and their impact on chromatographic profiles.
The selection of a protecting group for the side chain of glutamic acid can significantly influence the outcome of peptide synthesis and the subsequent purification process. While Fmoc-Glu(OtBu)-OH is a widely adopted standard, Fmoc-Glu(OMe)-OH presents an alternative with distinct characteristics. This guide aims to provide a comparative analysis to aid in the selection of the most appropriate derivative for your research needs.
Comparison of Performance and Purity
The purity of the final peptide product is a key metric for success in SPPS. The choice between a methyl ester and a tert-butyl ester for the side-chain protection of glutamic acid can lead to different impurity profiles, which are discernible through HPLC analysis.
| Parameter | Fmoc-Glu(OMe)-OH | Fmoc-Glu(OtBu)-OH | Key Considerations |
| Expected Purity | Generally high, but can be compromised by side reactions. | Consistently high purity is achievable with optimized protocols.[1] | Purity is sequence-dependent and influenced by synthesis and cleavage conditions. |
| Potential Side Products | - Pyroglutamate formation- Incomplete deprotection- Transesterification (minor) | - Incomplete deprotection- Alkylation of sensitive residues by tert-butyl cations | The formation of pyroglutamate is a notable concern with Fmoc-Glu(OMe)-OH. |
| Overall Yield | Can be comparable to Fmoc-Glu(OtBu)-OH, but may be lower if side reactions are prevalent. | Generally provides high peptide yields.[1] | Yield is highly dependent on the specific peptide sequence and coupling efficiency. |
Potential Side Reactions and Their HPLC Signatures
A primary concern when using Fmoc-Glu(OMe)-OH is the potential for the formation of a pyroglutamate residue at the N-terminus of the peptide.[2][3][4][5] This cyclization reaction can occur under both acidic and basic conditions encountered during SPPS.
-
Pyroglutamate Formation: This side reaction results in a mass loss of 18 Da (due to the loss of methanol) and a change in the peptide's retention time during reverse-phase HPLC, typically leading to an earlier eluting peak. The extent of this side reaction can be quantified by integrating the peak areas of the desired peptide and the pyroglutamate-containing impurity in the HPLC chromatogram.[2]
Fmoc-Glu(OtBu)-OH, while generally robust, is not without its own potential for side reactions. The tert-butyl cation released during the final trifluoroacetic acid (TFA) cleavage can lead to the alkylation of sensitive residues such as tryptophan and tyrosine.
Experimental Protocols
To ensure a valid comparison, standardized protocols for peptide synthesis and HPLC analysis are essential.
Solid-Phase Peptide Synthesis (SPPS) Protocol
A standard Fmoc/tBu strategy is employed for the synthesis of a model peptide sequence (e.g., H-Tyr-Ala-Glu-Gly-Phe-Leu-OH) on a pre-loaded Wang or Rink Amide resin.
-
Resin Swelling: The resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is washed extensively with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (either Fmoc-Glu(OMe)-OH or Fmoc-Glu(OtBu)-OH) is activated with a coupling reagent such as HBTU/DIPEA in DMF and coupled to the resin-bound peptide.
-
Washing: The resin is washed with DMF.
-
Repeat Cycles: Steps 2-5 are repeated for each amino acid in the sequence.
-
Final Deprotection: The N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail, typically TFA/TIS/H2O (95:2.5:2.5), for 2-3 hours.
-
Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.
HPLC Analysis Protocol
The crude peptides are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess their purity.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
Visualizing the Workflow and Chemical Structures
To better illustrate the processes and molecules involved, the following diagrams are provided.
Caption: Experimental workflow for peptide synthesis and subsequent HPLC analysis.
References
- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Characterization of Glu(OMe)-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The methylation of glutamic acid residues to form gamma-methyl-glutamate (Glu(OMe)) is a post-translational modification (PTM) with significant implications in protein function and drug development. Accurate and robust characterization of these modified peptides by mass spectrometry (MS) is crucial for understanding their biological roles and ensuring the quality of therapeutic peptides. This guide provides a comparative overview of common MS fragmentation techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analytical strategy.
Comparison of Fragmentation Techniques
The choice of fragmentation method is critical for the successful identification and localization of the Glu(OMe) modification. The most prevalent techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are "slow-heating" methods that induce fragmentation of the peptide backbone, primarily at the amide bonds, generating b- and y-type fragment ions.[1] While widely used, these techniques can present challenges for peptides with labile PTMs. In the case of Glu(OMe)-containing peptides, the modification itself is generally stable, but the fragmentation pattern can be influenced by the presence of the methyl ester.
Studies have shown that protonated dipeptides with a standard α-linkage involving glutamic acid are characterized by the elimination of water (H₂O) and the formation of a glutamic acid immonium ion at m/z 102.[2] Methyl esterification can alter these fragmentation pathways, and in some cases, improve the fragmentation efficiency by blocking certain cleavage pathways.[3]
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated peptide.[4] This process induces cleavage of the N-Cα bond along the peptide backbone, producing c- and z-type fragment ions.[1][4] A key advantage of ETD is its ability to preserve labile PTMs that are often lost during CID or HCD.[4] This makes ETD particularly valuable for unambiguously determining the site of modification.
For Glu(OMe)-containing peptides, ETD can provide clear fragmentation patterns of the peptide backbone while keeping the methyl ester group intact on the glutamic acid side chain. This allows for precise localization of the modification.[4]
Quantitative Data Summary
The following table summarizes the performance of different fragmentation techniques in the analysis of modified peptides, providing a basis for comparison.
| Fragmentation Technique | Predominant Ion Types | Suitability for PTM Site Localization | Key Advantages | Key Limitations |
| CID | b, y | Moderate | Widely available, effective for small, low-charged peptides. | Can lead to loss of labile PTMs, fragmentation can be biased by basic residues. |
| HCD | b, y | Good | Higher fragmentation energy can lead to more complete fragmentation. | Similar to CID, can result in PTM loss. |
| ETD | c, z | Excellent | Preserves labile PTMs, provides complementary fragmentation data to CID/HCD.[4] | More effective for higher charge state precursors, can have a slower scan rate.[5] |
| Combined CID/ETD | b, y, c, z | Excellent | Increases overall sequence coverage and confidence in identification.[6] | Requires instrumentation with dual fragmentation capabilities. |
A study comparing CID and ETD for general peptide identification found that CID identified 50% more peptides than ETD.[6] However, ETD resulted in a ~20% increase in amino acid sequence coverage over CID.[6] Combining both techniques increased the average sequence coverage to 92%.[6]
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are generalized protocols for sample preparation and MS analysis of Glu(OMe)-containing peptides.
Protocol 1: In-Solution Digestion and Sample Preparation
This protocol is suitable for purified proteins or moderately complex protein mixtures.[7]
-
Protein Solubilization: Dissolve the protein sample in a suitable buffer, such as 8 M urea or 5% sodium dodecyl sulfate (SDS).[8]
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[9]
-
Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.[7]
-
Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration (e.g., urea to < 1 M). Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.[7][8]
-
Desalting and Cleanup: Use a solid-phase extraction (SPE) method, such as a C18 column, to desalt and concentrate the peptide mixture before MS analysis.[10]
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general workflow for analyzing the prepared peptide samples.
-
Chromatographic Separation: Load the peptide sample onto a reverse-phase liquid chromatography (LC) column (e.g., C18) and separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.[9]
-
Mass Spectrometry Analysis: Analyze the eluting peptides using a mass spectrometer equipped with an electrospray ionization (ESI) source.[11]
-
Data Acquisition: Set up the instrument to acquire data in a data-dependent acquisition (DDA) mode, alternating between a full MS scan and several MS/MS scans of the most abundant precursor ions. Configure the instrument to use CID, HCD, or ETD for fragmentation. For comprehensive analysis, an alternating CID/ETD method is recommended.[4]
-
Data Analysis: Use appropriate software to search the acquired MS/MS spectra against a protein sequence database to identify the peptides and localize the Glu(OMe) modification.[8]
Visualizations
Experimental Workflow for Peptide Analysis
Caption: A typical bottom-up proteomics workflow for the analysis of modified peptides.[8]
Comparison of Peptide Fragmentation Mechanisms
Caption: Simplified diagrams illustrating the fundamental mechanisms of CID/HCD versus ETD fragmentation.
References
- 1. support.proteomesoftware.com [support.proteomesoftware.com]
- 2. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl esterification assisted MALDI FTMS characterization of the orcokinin neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. jchemrev.com [jchemrev.com]
A Comparative Guide to the Purity Assessment of Fmoc-Glu(OMe)-OH Raw Material
For Researchers, Scientists, and Drug Development Professionals
The purity of amino acid derivatives is critical in solid-phase peptide synthesis (SPPS), directly impacting the yield, purity, and biological activity of the final peptide. Fmoc-L-Glu(OMe)-OH, a key building block, is no exception. This guide provides an objective comparison of purity assessment for this raw material, detailing analytical methodologies and presenting comparative data to aid researchers in making informed decisions.
Key Quality Attributes and Potential Impurities
The quality of Fmoc-Glu(OMe)-OH is not solely defined by its main component percentage but also by the profile of its impurities. Even minor impurities can lead to significant issues in peptide synthesis, such as deletion sequences or truncated peptides.[1]
Common Impurities Include:
-
Fmoc-ß-Ala-OH and Fmoc-ß-Ala-Amino Acid-OH: These impurities can arise during the synthesis of the Fmoc-amino acid and lead to the undesired insertion of a ß-alanine residue into the peptide chain.[2]
-
Free Amino Acid (H-Glu(OMe)-OH): The presence of the unprotected amino acid can cause peptide chain termination.
-
Fmoc-Dipeptides: Formation of dipeptides like Fmoc-Glu(OMe)-Glu(OMe)-OH during the synthesis of the raw material can lead to double insertion during SPPS.[1]
-
Enantiomeric Impurity (D-isomer): The presence of the D-isomer can significantly alter the structure and function of the final peptide.
-
Fmoc-OH and other Fmoc-related impurities: Byproducts from the Fmoc protection reaction can interfere with subsequent coupling steps.
Comparative Analysis of Raw Material Lots
To illustrate the importance of comprehensive purity analysis, the following table summarizes hypothetical data from three different lots of Fmoc-Glu(OMe)-OH, analyzed by a standardized High-Performance Liquid Chromatography (HPLC) method. While many suppliers guarantee a purity of ≥ 98% or higher, the specific impurity profile can vary.[3][4]
Table 1: Comparative Purity Profile of Fmoc-Glu(OMe)-OH Lots
| Parameter | Lot A | Lot B | Lot C | Specification |
| Purity (HPLC Area %) | 99.6% | 98.9% | 99.8% | ≥ 98.5% |
| Enantiomeric Purity (D-isomer) | 0.08% | 0.15% | < 0.05% | ≤ 0.2% |
| Fmoc-Dipeptide Impurity | 0.12% | 0.45% | 0.07% | ≤ 0.1% |
| Free Amino Acid | 0.15% | 0.25% | 0.06% | ≤ 0.2% |
| Largest Unidentified Impurity | 0.05% | 0.20% | < 0.02% | ≤ 0.1% |
| Total Impurities | 0.4% | 1.1% | 0.2% | ≤ 1.5% |
| Pass/Fail | Pass | Fail | Pass |
Note: This data is for illustrative purposes only.
From this comparison, although Lot B meets the overall purity specification of >98.5%, it fails on the limit for the Fmoc-dipeptide impurity, making it unsuitable for the synthesis of high-purity peptides. Lot C demonstrates the highest quality with minimal impurities across all tested parameters.
Experimental Protocols
Accurate purity assessment relies on robust and well-defined analytical methods. High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of Fmoc-amino acids and related substances.[5][6]
Detailed Protocol: Purity Determination by Reverse-Phase HPLC
This protocol outlines a standard method for assessing the purity of Fmoc-Glu(OMe)-OH raw material.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (1:1, v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 10 90 35 10 90 36 70 30 | 45 | 70 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Fmoc-Glu(OMe)-OH raw material.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
-
Identify and quantify known impurities based on their relative retention times using reference standards where available.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the quality assessment of incoming Fmoc-Glu(OMe)-OH raw material.
Caption: Workflow for quality control of Fmoc-Glu(OMe)-OH raw material.
This systematic approach ensures that only high-quality raw materials are used in peptide synthesis, safeguarding the integrity of the final product and the reliability of research outcomes.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptidesciences.com [peptidesciences.com]
A Comparative Guide to Protected Glutamic Acid Derivatives for Peptide Synthesis: Fmoc-Glu-OMe-OH vs. Fmoc-Glu(OtBu)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid building blocks is critical to the success of their work. This guide provides a detailed comparison of two commonly used protected glutamic acid derivatives: Fmoc-Glu-OMe-OH and its frequently used alternative, Fmoc-Glu(OtBu)-OH. This comparison is based on their chemical properties as detailed in supplier Certificates of Analysis and their performance in solid-phase peptide synthesis (SPPS).
Data Presentation
The following tables summarize the key quantitative data for this compound and a representative alternative, Fmoc-Glu(OtBu)-OH. Data has been compiled from various supplier specifications.
Table 1: Certificate of Analysis Data for this compound
| Parameter | Specification |
| Appearance | White powder[1] |
| Purity (HPLC) | ≥ 98%[1] |
| Optical Rotation | -10 ± 2 ° (c=2 in MeOH)[1] |
| Molecular Formula | C₂₁H₂₁NO₆[1] |
| Molecular Weight | 383.36 g/mol [1] |
| Melting Point | 110 - 120 °C[1] |
| Storage | 0 - 8 °C[1] |
Table 2: Certificate of Analysis Data for Fmoc-Glu(OtBu)-OH (Alternative)
| Parameter | Specification |
| Appearance | White to off-white powder |
| Purity (HPLC) | > 99 area-% |
| Specific Optical Rotation | -9.0 ° (20℃, c=1, CH₃OH)[2] |
| Molecular Formula | C₂₄H₂₇NO₆[2] |
| Molecular Weight | 425.47 g/mol [2] |
| Water Content (K. Fischer) | ≤ 3 %[2] |
| Storage | 2 - 8 °C |
Performance Comparison
The primary difference in the utility of this compound and Fmoc-Glu(OtBu)-OH lies in the lability of the side-chain protecting group. The tert-butyl (OtBu) ester of Fmoc-Glu(OtBu)-OH is readily cleaved under standard acidic conditions used in the final step of Fmoc-based solid-phase peptide synthesis, typically with a trifluoroacetic acid (TFA) cocktail.[3] This makes it highly compatible with standard workflows for synthesizing a wide range of peptides.
In contrast, the methyl (OMe) ester of this compound is significantly more stable and is not cleaved by TFA. Its removal often requires harsher conditions, such as saponification (hydrolysis with a base like NaOH), which can compromise the integrity of the final peptide, particularly if it contains other base-sensitive functionalities. This stability, however, can be advantageous in specific applications, such as the synthesis of protected peptide fragments that require further manipulation in solution.
Experimental Protocols
The following is a generalized protocol for the use of Fmoc-protected glutamic acid derivatives in solid-phase peptide synthesis.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.[4]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4][5]
-
Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected glutamic acid derivative (this compound or Fmoc-Glu(OtBu)-OH) by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2]
-
Wash the resin extensively with DMF to remove unreacted reagents.
4. Final Cleavage and Deprotection:
-
For Peptides Synthesized with Fmoc-Glu(OtBu)-OH:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically composed of TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[2] This step simultaneously cleaves the peptide from the resin and removes the OtBu side-chain protecting group.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
For Peptides Synthesized with this compound (if OMe removal is desired):
-
Cleavage from the resin is performed as described above. The OMe group will remain intact.
-
For subsequent removal of the OMe group, the purified peptide is typically dissolved in a suitable solvent and treated with an aqueous base (e.g., NaOH). The reaction progress must be carefully monitored to avoid peptide degradation.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and chemical relationships discussed.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Comparison of side-chain deprotection for Glu(OtBu) vs. Glu(OMe).
References
A Comparative Guide to Coupling Reagents for Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, a cornerstone of drug discovery and biomedical research, relies heavily on the efficient formation of amide bonds between amino acids. In Fmoc-based solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific application.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably racemization. The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of popular coupling reagents. It is important to note that direct comparisons can be challenging as performance is often sequence-dependent and influenced by reaction conditions.
| Coupling Reagent Class | Reagent | Additive | Relative Cost | Reported Purity/Yield | Racemization Potential | Key Characteristics & Applications |
| Carbodiimides | DIC (Diisopropylcarbodiimide) | OxymaPure | Low | Good to Excellent[1][2] | Low with additive[3][4] | Byproduct (diisopropylurea) is soluble in common solvents, making it suitable for automated SPPS. Often used with additives to increase efficiency and reduce racemization. |
| DCC (Dicyclohexylcarbodiimide) | HOBt | Low | Good | Low with additive | Byproduct (dicyclohexylurea) is insoluble and precipitates, making it less suitable for SPPS but useful in solution-phase synthesis. | |
| Phosphonium Salts | BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | - | High | High yields reported[5] | Minimal[3][5] | One of the first highly efficient coupling reagents. Its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). |
| PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | - | High | Good to Excellent | Low | A safer alternative to BOP as it does not produce HMPA. Widely used for routine synthesis. | |
| PyBrOP® (Bromotripyrrolidinophosphonium hexafluorophosphate) | - | Very High | High | Higher potential | A more reactive phosphonium salt, particularly effective for coupling sterically hindered or N-methylated amino acids.[6] | |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | Moderate | Good to Excellent[3] | Low with HOBt | A widely used and cost-effective coupling reagent for routine peptide synthesis. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | High | Excellent[3] | Very Low | Generally considered more reactive and efficient than HBTU, especially for difficult couplings, with lower racemization.[3] | |
| HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | Moderate | Excellent | Low | Offers a good balance of high reactivity and moderate cost, often considered a cost-effective alternative to HATU.[7] | |
| COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | - | High | Excellent[3][8] | Very Low | An Oxyma-based reagent, considered a safer, non-explosive alternative to benzotriazole-based reagents.[3] It is highly efficient and shows reduced epimerization.[8] |
Experimental Protocols
To ensure a fair comparison of coupling reagents, a standardized experimental protocol is essential. The following sections detail the methodologies for a typical coupling reaction and the subsequent analysis of the product.
General Protocol for a Comparative Coupling Experiment
This protocol is designed for the manual solid-phase synthesis of a model peptide on a resin support.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g substitution) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
3. Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (2.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1-2 minutes. If using a carbodiimide with an additive, dissolve the amino acid and the additive (e.g., OxymaPure, 3 equivalents) in DMF before adding the carbodiimide (e.g., DIC, 3 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
5. Monitoring the Coupling Reaction:
-
Perform a qualitative test, such as the Kaiser test or the isatin test, to check for the presence of free primary or secondary amines, respectively.[9] A negative result indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.
6. Peptide Cleavage and Precipitation:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
HPLC Analysis of Peptide Purity and Racemization
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 30 minutes) is typically used.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
-
Purity: The purity of the peptide is determined by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram.
-
Racemization: The extent of racemization can be determined by separating the desired peptide from its diastereomeric impurity using a chiral stationary phase or by derivatization followed by separation on a standard reversed-phase column. The percentage of the undesired diastereomer is calculated from the peak areas.
Visualizing the Process: Diagrams
To better understand the chemical processes involved, the following diagrams illustrate the general mechanism of peptide coupling and the workflow of Fmoc-SPPS.
Caption: General mechanism of peptide bond formation.
Caption: Workflow of Fmoc solid-phase peptide synthesis.
Conclusion
The selection of an appropriate coupling reagent is a multifaceted decision that significantly impacts the outcome of peptide synthesis. While highly reactive reagents like HATU and COMU® often provide superior results, especially for challenging sequences, more economical options such as HCTU and DIC/OxymaPure can be highly effective for routine syntheses.[1][3][7][8] The data presented in this guide, along with the detailed protocols, should serve as a valuable resource for researchers to make informed decisions and optimize their peptide synthesis strategies. It is always recommended to perform small-scale test syntheses to identify the optimal coupling conditions for a specific peptide sequence.
References
A Researcher's Guide to Orthogonal Deprotection Strategies in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to success. This guide provides a comprehensive comparison of orthogonal deprotection strategies, offering insights into their performance, supporting experimental data, and detailed protocols to aid in the synthesis of complex peptides.
The principle of orthogonality in peptide synthesis is the selective removal of a specific class of protecting groups under a particular set of conditions, while other protecting groups remain intact.[1] This allows for the precise and sequential manipulation of different functional groups within a peptide, a critical capability for the synthesis of modified, cyclic, or otherwise complex peptide structures. The two most established orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.
The Core Strategies: Fmoc/tBu vs. Boc/Bzl
The choice between the Fmoc/tBu and Boc/Bzl strategies dictates the entire synthetic approach, from the selection of resins and protected amino acids to the final cleavage and deprotection conditions.
Fmoc/tBu Strategy: This is currently the most widely used method for SPPS.[2] It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for the permanent protection of amino acid side chains.[3] The orthogonality lies in the differential lability of these groups: the Fmoc group is removed by a base (typically piperidine), while the tBu-based groups are cleaved by a strong acid like trifluoroacetic acid (TFA).[4]
Boc/Bzl Strategy: This "quasi-orthogonal" strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (Bzl) based groups for permanent side-chain protection.[4] The selectivity is achieved by using different strengths of acid for deprotection. The Boc group is removed with a moderate acid like TFA, while the more stable Bzl-based groups require a very strong acid, such as hydrofluoric acid (HF), for cleavage.[5]
Visualizing Orthogonality
The concept of orthogonal deprotection can be visualized as a set of distinct chemical tools that can be applied in any order without interfering with each other.
Figure 1. Orthogonal vs. Non-Orthogonal Deprotection.
Performance Comparison: Fmoc/tBu vs. Boc/Bzl
The choice between these two primary strategies often depends on the specific requirements of the peptide being synthesized, including its length, sequence, and any post-synthesis modifications.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |
| Orthogonality | Fully Orthogonal[1] | Quasi-Orthogonal[4] |
| Cleavage Conditions | Mild (TFA)[6] | Harsh (HF)[5] |
| Resin Compatibility | Wide range of acid-labile resins | Resins stable to moderate acid |
| Automation | Highly amenable to automation | Less commonly automated |
| Side Reactions | Aspartimide and diketopiperazine formation[7] | Acid-catalyzed side reactions |
| Cost | Generally more expensive reagents | Can be more cost-effective for bulk |
| Safety | Avoids highly toxic HF[8] | Requires specialized equipment for HF |
Side-Chain Protection: A Deeper Dive
The true power of orthogonal deprotection lies in the selective manipulation of amino acid side chains. This is crucial for creating cyclic peptides, branched peptides, and for site-specific labeling. A variety of protecting groups with distinct cleavage conditions are available.
| Amino Acid | Protecting Group | Deprotection Reagent(s) | Cleavage Conditions | Orthogonal To |
| Lys, Orn | Boc | TFA | Strong Acid | Fmoc, Alloc |
| Mtt | 1% TFA in DCM[3] | Mild Acid | Fmoc, tBu, Alloc | |
| ivDde | 2% Hydrazine in DMF[3] | Mild Base | Fmoc, tBu, Alloc | |
| Asp, Glu | OtBu | TFA | Strong Acid | Fmoc, Alloc |
| OAll | Pd(PPh₃)₄, PhSiH₃[9] | Palladium Catalyst | Fmoc, tBu | |
| Cys | Trt (Trityl) | TFA, scavengers | Strong Acid | Fmoc, Alloc |
| Acm (Acetamidomethyl) | Hg(OAc)₂, I₂[10] | Heavy Metal/Oxidation | Fmoc, tBu, Alloc | |
| Mmt (Methoxytrityl) | 1% TFA in DCM[11] | Mild Acid | Fmoc, tBu, Alloc | |
| His | Trt | TFA | Strong Acid | Fmoc, Alloc |
| Boc | TFA | Strong Acid | Fmoc, Alloc | |
| Tyr, Ser, Thr | tBu | TFA | Strong Acid | Fmoc, Alloc |
Experimental Protocols
Detailed and optimized protocols are critical for successful peptide synthesis. Below are representative protocols for key deprotection steps.
Protocol 1: Fmoc Deprotection (α-Amino Group)
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature.[12] For sequences prone to aggregation, a second treatment of 5-10 minutes may be beneficial.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring: Confirm complete deprotection using a qualitative test such as the Kaiser test.[13]
Protocol 2: Global Deprotection and Cleavage (Fmoc/tBu Strategy)
-
Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[14] For peptides containing Arg(Pbf) and Trp(Boc), a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.[15]
-
Cleavage Reaction: Treat the resin with the cleavage cocktail (typically 10 mL per gram of resin) for 2-4 hours at room temperature.[16]
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Selective Deprotection of a Lys(Mtt) Side Chain
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Deprotection: Treat the resin with a solution of 1% TFA in DCM containing 5% TIS for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate.[3]
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIEA) in DCM, and finally with DMF.
-
Confirmation: Confirm the deprotection by a colorimetric test or by cleaving a small sample of the resin for mass spectrometry analysis.
Workflow for SPPS with Orthogonal Deprotection
The following diagram illustrates a typical workflow for solid-phase peptide synthesis incorporating an orthogonal deprotection step for side-chain modification.
Figure 2. SPPS Workflow with Orthogonal Deprotection.
Conclusion
The selection of an appropriate orthogonal deprotection strategy is a critical decision in the synthesis of complex peptides. The Fmoc/tBu strategy offers a high degree of orthogonality and milder final cleavage conditions, making it the preferred method for most applications, including the synthesis of sensitive and modified peptides.[2] The Boc/Bzl strategy, while less orthogonal, can be advantageous for certain sequences prone to aggregation. A thorough understanding of the available protecting groups and their specific deprotection conditions, as outlined in this guide, will empower researchers to design and execute the synthesis of even the most challenging peptide targets with greater efficiency and success.
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. Bot Detection [iris-biotech.de]
- 8. researchgate.net [researchgate.net]
- 9. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Proper Disposal of Fmoc-Glu(OMe)-OH: A Step-by-Step Guide
For Immediate Reference: Do not dispose of Fmoc-Glu(OMe)-OH down the drain or in regular trash without consulting your institution's Environmental Health and Safety (EHS) department. The primary recommended method of disposal is collection by a certified chemical waste management provider.
This guide provides detailed procedures for the safe and compliant disposal of Fmoc-Glu(OMe)-OH, a glutamic acid derivative commonly used in peptide synthesis. While Safety Data Sheets (SDS) for this compound and its analogs do not list it as acutely hazardous, proper chemical waste management protocols are mandatory to ensure laboratory safety and environmental protection.[1][2]
Core Safety and Handling Precautions
Before handling Fmoc-Glu(OMe)-OH for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Splash goggles or safety glasses with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.[1]
-
Respiratory Protection: For handling large quantities of the powder or if dust is generated, a dust respirator is recommended.[1]
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | Nα-Fmoc-L-glutamic acid α-methyl ester | [1] |
| Molecular Formula | C₂₁H₂₁NO₆ | [3] |
| Molecular Weight | 383.36 g/mol | [3] |
| Appearance | White powder | [3] |
| Storage Temperature | 0 - 8 °C or -20°C | [3][4] |
Disposal Procedures
The appropriate disposal route for Fmoc-Glu(OMe)-OH depends on the quantity of waste and your institution's specific guidelines. The overarching principle is to avoid environmental release.[2]
Small Spills (Less than 1 gram)
For minor spills of solid Fmoc-Glu(OMe)-OH, follow these steps:
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Don PPE: Ensure you are wearing the recommended PPE.
-
Contain the Spill: Use appropriate tools, such as a brush and dustpan, to gently sweep the solid material. Avoid actions that could generate dust.
-
Collect Waste: Place the collected powder into a clearly labeled, sealable container. A common practice is to use a "Hazardous Waste" or "Chemical Waste" tag or label provided by your EHS department.[5]
-
Label the Container: The label should include:
-
The full chemical name: "Fmoc-Glu(OMe)-OH"
-
The approximate quantity
-
The date of collection
-
Your name and laboratory information
-
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the same labeled waste container.
-
Arrange for Pickup: Store the sealed container in a designated satellite accumulation area and arrange for pickup by your institution's chemical waste management service.
Bulk Quantities and Unused Product
Disposal of larger quantities of expired or unused Fmoc-Glu(OMe)-OH must be handled through your institution's EHS-approved waste stream.
-
Package for Disposal:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, place it within a larger, compatible, and sealable container.
-
-
Label Appropriately: Affix a "Hazardous Waste" or "Chemical Waste for Disposal" label to the container. Fill out all required information, including the full chemical name and quantity.[5]
-
Store Safely: Place the labeled container in your laboratory's designated chemical waste storage area, awaiting collection.
-
Schedule Collection: Contact your EHS department or use your institution's online portal to schedule a chemical waste pickup.
Never mix Fmoc-Glu(OMe)-OH with other chemical waste streams unless explicitly permitted by your EHS department. [5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Fmoc-Glu(OMe)-OH.
Caption: Decision workflow for handling Fmoc-Glu(OMe)-OH waste.
Chemical Waste Segregation Logic
Proper segregation of chemical waste is critical to prevent dangerous reactions. The diagram below shows where Fmoc-Glu(OMe)-OH fits into a typical laboratory waste segregation scheme.
Caption: Segregation of solid vs. liquid laboratory chemical waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of Fmoc-Glu(OMe)-OH, fostering a culture of safety and compliance.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Operational Guide for Handling Fmoc-Glu-OMe-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of Fmoc-Glu-OMe-OH, a key building block in peptide synthesis. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. While not classified as a hazardous substance, adherence to good laboratory practices is crucial.[1] The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles.[1][2] | Protects eyes from dust particles and potential splashes.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use.[1] | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat or a full suit, depending on the scale of the operation.[1] | Protects skin and clothing from spills and contamination. |
| Respiratory | A dust respirator (e.g., N95 or P1) should be used if dust is generated and engineering controls are not sufficient.[1] A self-contained breathing apparatus (SCBA) is recommended for large spills.[1] | Prevents inhalation of the powder, which may cause respiratory tract irritation.[1][3] |
Experimental Protocol: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Engineering Controls: Whenever possible, handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[4][5]
-
Avoidance of Dust Formation: Take care to avoid the formation of dust and aerosols during handling and weighing.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before breaks and at the end of the workday.[4] Do not eat, drink, or smoke in the laboratory.[5]
-
Spill Management:
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Recommended storage temperature is typically between 0 - 8°C, with some sources suggesting as low as -20°C for long-term storage.[6][7][8]
Disposal Plan
Dispose of unused or waste material in accordance with local, state, and federal regulations. Contaminated packaging should also be disposed of as hazardous waste. Do not let the product enter drains.[4]
Logical Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal.
Caption: Standard operational workflow for handling this compound.
References
- 1. peptide.com [peptide.com]
- 2. m.youtube.com [m.youtube.com]
- 3. peptide.com [peptide.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fmoc-Glu(OMe)-OH, 145038-50-2 | BroadPharm [broadpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
